Pent-3-yn-2-one
Description
The exact mass of the compound 2-Pentyn-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-4-5(2)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOXMGZVWHNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223267 | |
| Record name | 2-Pentyn-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-55-0 | |
| Record name | 2-Pentyn-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentyn-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentyn-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTYN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5DN9J4L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pent-3-yn-2-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of pent-3-yn-2-one. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.
Chemical Structure and Identification
This compound is a five-carbon ketone containing a carbon-carbon triple bond. Its structure is characterized by a methyl group at one end of the alkyne and a carbonyl group at the second carbon position.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7299-55-0 |
| Molecular Formula | C₅H₆O |
| SMILES | CC#CC(=O)C |
| InChI Key | DZOOXMGZVWHNAS-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a clear liquid with a distinct, unpleasant odor.[1] It is a reactive chemical due to the presence of both a ketone and an alkyne functional group.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 82.102 g/mol | [2] |
| Boiling Point | 105.1 °C at 760 mmHg | [3] |
| 133 °C | [4] | |
| Melting Point | -28.7 °C | [4] |
| Density | 0.897 g/cm³ | [3] |
| Vapor Pressure | 29.9 mmHg at 25°C | [3] |
| Flash Point | 27.3 °C | [3] |
| Solubility | Limited solubility in water, soluble in organic solvents (qualitative, based on similar compounds).[5] | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available and predicted spectral data.
3.1. Mass Spectrometry
The mass spectrum of this compound (under the alias 2-Pentyn-4-one) is available and shows characteristic fragmentation patterns.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): Two singlets are expected, one for the methyl protons adjacent to the carbonyl group and another for the methyl protons at the terminus of the alkyne.
-
¹³C NMR (Predicted): Signals are expected for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the two methyl carbons.
3.3. Infrared (IR) Spectroscopy
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
A weak to medium absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretching.
-
Absorption bands in the C-H stretching region (around 2850-3000 cm⁻¹).
Synthesis of this compound
This compound can be synthesized through several routes. The two primary methods involve the acylation of a propyne derivative and the oxidation of the corresponding secondary alcohol, pent-3-yn-2-ol.
Synthesis via Acylation of Trimethyl(prop-1-ynyl)silane
A common laboratory-scale synthesis involves the Friedel-Crafts acylation of a protected propyne, such as trimethyl(prop-1-ynyl)silane, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.[3]
Synthesis via Oxidation of Pent-3-yn-2-ol
Another viable route is the oxidation of pent-3-yn-2-ol. This method utilizes common oxidizing agents to convert the secondary alcohol to the corresponding ketone.
dot
Caption: Synthetic routes to this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the acylation route. This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
5.1. General Procedure for Synthesis via Acylation
Materials:
-
Trimethyl(prop-1-ynyl)silane
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Anhydrous aluminum trichloride is added to the dichloromethane, and the mixture is stirred.
-
Reactant Addition: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C).
-
Addition of Propyne Derivative: Trimethyl(prop-1-ynyl)silane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Biological Activity
Currently, there is no significant information available in the public domain regarding the specific biological activities or signaling pathway involvement of this compound. It is primarily utilized as a chemical intermediate in organic synthesis.
Safety and Handling
This compound is a flammable liquid.[3] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the key chemical properties, structure, and synthesis of this compound based on currently available information. For further in-depth research and development, it is recommended to consult the primary literature and specialized chemical databases.
References
A Technical Guide to the Physical Characteristics of Pent-3-yn-2-one
Introduction: Pent-3-yn-2-one (CAS No: 7299-55-0) is a chemically reactive, water-clear liquid characterized by a pronounced and unpleasant odor.[1][2] As an α,β-unsaturated ketone containing an alkyne functional group, its unique electronic and structural properties make it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and presents visualized workflows for these procedures, tailored for researchers, scientists, and professionals in drug development.
Core Physical Properties
The fundamental physical constants of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. The key physical properties of this compound are summarized below.
| Property | Value | Units | Reference |
| Molecular Formula | C₅H₆O | N/A | [3][4] |
| Molecular Weight | 82.102 | g/mol | [4][5] |
| Boiling Point | 105.1 (at 760 mmHg) | °C | [5][6] |
| 133 | °C | [1][2] | |
| Melting Point | -28.7 | °C | [1][2] |
| Density | 0.897 | g/cm³ | [5][6] |
| Refractive Index | 1.421 | N/A | [5] |
Experimental Protocols
Accurate determination of physical properties requires standardized and precise experimental methodologies. The following sections detail the protocols for measuring the key characteristics of a liquid compound like this compound.
Determination of Boiling Point (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the capillary method, a small amount of liquid is heated, and the temperature at which a continuous stream of vapor bubbles emerges and then ceases upon cooling is recorded as the boiling point.
Apparatus:
-
Melting point apparatus or Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (oil or aluminum block)
Procedure:
-
Add a small volume (a few milliliters) of this compound to the fusion tube.
-
Place the capillary tube into the liquid with its open end down.
-
Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the heating bath.
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the substance's vapor.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. Since this compound is a liquid at room temperature, this protocol would involve cooling the substance until it solidifies before heating.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
Procedure:
-
Introduce a small amount of liquid this compound into a capillary tube.
-
Freeze the sample by immersing the capillary tube in a cooling bath until the contents are completely solid.
-
Quickly place the capillary tube into the melting point apparatus.
-
Heat the sample at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal of solid disappears (completion of melting). The melting point is reported as this temperature range.
Determination of Density
Principle: Density is the mass of a substance per unit volume (ρ = m/V). It is determined by accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
-
Carefully add a specific volume of this compound (e.g., 5.0 mL) to the cylinder. Record the exact volume.
-
Measure and record the combined mass of the cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
Measure and report the temperature at which the measurement was taken, as density is temperature-dependent.
Determination of Refractive Index
Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light propagates through it. It is a characteristic property that is dependent on temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium-D line at 589 nm)
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature, controlled by the circulating water bath (commonly 20°C or 25°C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the instrument's scale.
Visualized Experimental Workflows
To further elucidate the logical flow of the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination of a Liquid.
References
An In-depth Technical Guide to the Spectroscopic Data of Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pent-3-yn-2-one (CH₃COC≡CCH₃), a key chemical intermediate. This document details predicted and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | CH₃ (adjacent to C=O) |
| ~2.0 | Singlet | 3H | CH₃ (adjacent to C≡C) |
Note: This data is predicted based on known chemical shift values for similar functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Ketone) |
| ~85 | C≡C (quaternary) |
| ~80 | C≡C (quaternary) |
| ~30 | CH₃ (adjacent to C=O) |
| ~5 | CH₃ (adjacent to C≡C) |
Note: This data is predicted based on known chemical shift values for similar functional groups.
Table 3: Expected Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2240 | C≡C | Alkyne stretch (internal) |
| ~1680 | C=O | Ketone stretch |
| 2950-2850 | C-H | Alkyl C-H stretch |
Note: These are typical absorption ranges for the respective functional groups.
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Fragment Ion | Description |
| 82 | [C₅H₆O]⁺ | Molecular Ion (M⁺) |
| 67 | [M - CH₃]⁺ | Loss of a methyl group |
| 43 | [CH₃CO]⁺ | Acylium ion |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for ketones.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto the center of a salt plate (e.g., NaCl or KBr) or the crystal of an ATR-FTIR spectrometer.
-
If using salt plates, place a second plate on top to create a thin film.
-
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty sample holder should be acquired prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 30-200
-
-
Data Processing:
-
The mass spectrum will be generated by the instrument software.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to Pent-3-yn-2-one: Molecular Formula and Weight
This guide provides detailed information on the molecular formula and molecular weight of pent-3-yn-2-one, a reactive organic compound. The data is presented for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value |
| Molecular Formula | C5H6O[1][2][3][4] |
| Molecular Weight | 82.10 g/mol [1][2][4] |
| Exact Mass | 82.041865 g/mol [2] |
Methodology for Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C5H6O.
Experimental Protocol:
-
Identify the number of atoms for each element:
-
Carbon (C): 5 atoms
-
Hydrogen (H): 6 atoms
-
Oxygen (O): 1 atom
-
-
Utilize the standard atomic weights of each element:
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of O ≈ 15.999 u
-
-
Calculate the total molecular weight:
-
Molecular Weight = (5 * 12.011) + (6 * 1.008) + (1 * 15.999)
-
Molecular Weight = 60.055 + 6.048 + 15.999
-
Molecular Weight = 82.102 g/mol
-
The calculated molecular weight is approximately 82.10 g/mol .[1][2][4]
Chemical Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the arrangement of its atoms and the presence of a ketone functional group and a carbon-carbon triple bond.
References
An In-depth Technical Guide to the IUPAC Nomenclature, Physicochemical Properties, and Synthetic Methodologies of Pent-3-yn-2-one and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic protocols for pent-3-yn-2-one and its diverse array of isomers with the molecular formula C₅H₆O. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and methodologies to support further investigation and application of these compounds.
IUPAC Nomenclature and Classification of C₅H₆O Isomers
The molecular formula C₅H₆O gives rise to a variety of constitutional and stereoisomers, each with unique chemical properties and IUPAC nomenclature. These isomers can be broadly categorized into ketones, aldehydes, cyclic compounds, and unsaturated alcohols/ethers.
This compound , the primary subject of this guide, is systematically named according to IUPAC rules where the principal functional group, the ketone, is indicated by the "-one" suffix. The position of the ketone is assigned the lowest possible locant, which in this case is 2. The carbon-carbon triple bond is denoted by "-yn-" and its position is indicated by the locant 3.
A systematic classification of the isomers of this compound is presented below:
Ketone Isomers
-
This compound: The principal compound of interest.
-
Pent-4-yn-2-one: A positional isomer where the alkyne is at the terminal position.
-
Pent-1-yn-3-one: Another positional isomer of the alkyne and ketone groups.
-
Penta-3,4-dien-2-one: An allenic ketone.
-
Cyclopent-2-en-1-one: A cyclic α,β-unsaturated ketone.[1]
-
3-Methylbut-3-en-2-one: A branched-chain α,β-unsaturated ketone.
Aldehyde Isomers
Aldehydes are constitutional isomers of ketones.[2] For the formula C₅H₆O, the following aldehyde isomers exist:
-
Pent-2-ynal
-
Pent-3-ynal
-
Pent-4-ynal
-
2-Methylbut-2-enal
-
3-Methylbut-2-enal
-
Penta-2,4-dienal
Cyclic Isomers (Non-ketonic)
-
2-Methylfuran: A heterocyclic aromatic compound.[1]
-
3-Methylfuran: A positional isomer of 2-methylfuran.[1]
-
6-Oxabicyclo[3.1.0]hex-3-ene
Unsaturated Alcohol and Ether Isomers
These functional group isomers contain both double or triple bonds and a hydroxyl or ether group.
Physicochemical Data of this compound and Key Isomers
A summary of the key physicochemical properties of this compound and some of its prominent isomers is provided in the table below for easy comparison.
| Property | This compound | Cyclopent-2-en-1-one | 2-Methylfuran |
| Molecular Formula | C₅H₆O | C₅H₆O | C₅H₆O |
| Molecular Weight ( g/mol ) | 82.10 | 82.10 | 82.10 |
| CAS Number | 7299-55-0[5] | 930-30-3 | 534-22-5[6] |
| Boiling Point (°C) | 133[5] | 135-136 | 63-65 |
| Melting Point (°C) | -28.7[5] | - | -88.7 |
| Density (g/cm³) | 0.897 | 0.988 | 0.913 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for their application in research and development.
Synthesis of Pent-3-en-2-one (A Constitutional Isomer)
A common method for the synthesis of 3-penten-2-one, a constitutional isomer of this compound, is through an aldol condensation reaction.
Procedure:
-
Reaction Setup: A reaction vessel is charged with acetone and a catalytic amount of a base, such as sodium hydroxide.
-
Addition of Acetaldehyde: Acetaldehyde is added dropwise to the stirred solution at a controlled temperature to initiate the condensation reaction.
-
Dehydration: The resulting aldol addition product is then dehydrated, often by heating, to yield 3-penten-2-one.[7]
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.[7]
Synthesis of Cyclopentenone
Cyclopentenone can be synthesized from the dehydration of cyclopentenediols.
Procedure:
-
Reaction Setup: A distillation apparatus is charged with a mixture of cyclopentenediols.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added.[8]
-
Distillation: The mixture is heated under reduced pressure (10-15 mm), causing the 2-cyclopentenone and water to co-distill.[8]
-
Purification: The distillate is dissolved in methylene chloride, dried over anhydrous sodium sulfate, and the solvent is removed. The final product is purified by distillation.[8]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds.
¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, the number of signals corresponds to the number of non-equivalent carbon atoms in the molecule.[9] The chemical shifts provide information about the electronic environment of each carbon. For instance, carbonyl carbons in ketones typically appear far downfield (170-220 ppm).[10]
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift, integration, and multiplicity of the signals are used to determine the structure.
-
Predicted ¹H NMR Data for this compound:
-
Singlet around δ 2.1-2.3 ppm (3H, CH₃-C=O)
-
Singlet around δ 1.9-2.1 ppm (3H, CH₃-C≡)
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
-
Expected IR Absorptions for this compound:
-
Strong, sharp absorption around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.
-
Weak to medium absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.
-
Biological Activity and Relevance in Drug Development
α,β-Unsaturated carbonyl compounds, including many isomers of this compound, are known to exhibit a range of biological activities. Their reactivity is often attributed to the electrophilic nature of the β-carbon, which can undergo Michael addition with biological nucleophiles such as cysteine residues in proteins.[12]
This reactivity can lead to cytotoxic effects, making these compounds interesting candidates for anticancer drug development.[12] The mechanism of cytotoxicity often involves the induction of apoptosis, potentially through the mitochondrial pathway.[12]
Visualizations
Isomer Classification
The following diagram illustrates the classification of some of the key isomers of C₅H₆O.
Caption: Classification of C₅H₆O Isomers.
Aldol Condensation Workflow for Pent-3-en-2-one Synthesis
The experimental workflow for the synthesis of pent-3-en-2-one via aldol condensation can be visualized as follows.
Caption: Aldol Condensation Workflow.
References
- 1. C5H6O - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vinylallenylalcohol | C5H6O | CID 129811585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pent-1-en-3-yn-2-ol | C5H6O | CID 143373354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7299-55-0 [chemicalbook.com]
- 6. C5H6O_Molecular formula [molbase.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
Navigating the Acquisition and Application of Pent-3-yn-2-one: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical starting point for innovation. Pent-3-yn-2-one, a versatile building block in organic synthesis, presents both opportunities and challenges in its procurement and application. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential utility in research and development.
Commercial Availability and Suppliers
This compound (CAS No. 7299-55-0) is available from a range of commercial suppliers specializing in research chemicals.[1][2] Availability can vary, with options for purchasing quantities from milligrams to several grams. Key suppliers include platforms such as ChemicalBook, Molport, and Sigma-Aldrich, which list various chemical manufacturing and distribution companies.[1][2][3]
For researchers requiring this compound, a comparative analysis of offerings from different suppliers is crucial. The following table summarizes available data on purity, quantity, and pricing to aid in procurement decisions.
| Supplier Platform/Vendor | Purity | Quantity | Price (USD) |
| AK Scientific (via LookChem) | 99% | 5 g | $1477.00 |
| Various Suppliers (via Molport) | 95% | 250 mg | ~$279.00 - $345.00 |
| 95% | 1 g | ~$610.00 | |
| 95% | 5 g | ~$1932.00 | |
| 95% | 10 g | ~$3271.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current information.
Synthesis of this compound
While commercially available, in-house synthesis of this compound may be a viable option for specific research needs or larger-scale applications. A common synthetic route involves the acylation of a protected propyne derivative.
Experimental Protocol: Synthesis via Acylation of Trimethyl(prop-1-ynyl)silane
This protocol is based on a general method for the synthesis of ynones.
Materials:
-
Trimethyl(prop-1-ynyl)silane
-
Acetyl chloride
-
Aluminium trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyl(prop-1-ynyl)silane in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add aluminium trichloride to the stirred solution.
-
Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or flash column chromatography.
Applications in Research and Drug Development
Ynones, such as this compound, are valuable intermediates in organic synthesis due to the reactivity of the triple bond and the carbonyl group. They can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and reductions, to generate diverse molecular scaffolds. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its utility as a building block in the synthesis of potentially bioactive molecules is an active area of research.
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context, starting from its acquisition to its incorporation into a synthetic scheme for generating novel compounds for biological screening.
Caption: Workflow for this compound in Drug Discovery.
References
An In-depth Technical Guide to Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pent-3-yn-2-one (CAS Number: 7299-55-0), a reactive chemical intermediate. The document details its chemical identity, physical properties, and critical safety information essential for laboratory handling. A plausible experimental protocol for its synthesis via the oxidation of Pent-3-yn-2-ol is presented, alongside a corresponding experimental workflow diagram. Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Therefore, this guide focuses on the chemical and safety aspects of the compound, providing a foundation for its potential use in synthetic chemistry and drug discovery as a building block for more complex molecules.
Chemical Identity and Properties
This compound is a ketone with a terminal alkyne functional group, making it a versatile reagent in organic synthesis. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7299-55-0 | [1][2] |
| Molecular Formula | C₅H₆O | [1] |
| Molecular Weight | 82.10 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Pentyn-2-one, Methyl 2-butynoate | [2] |
| Physical Form | Liquid | |
| Boiling Point | 105.1 °C at 760 mmHg | [2] |
| Density | 0.897 g/cm³ | [2] |
| Flash Point | 27.3 °C | [2] |
| Vapor Pressure | 29.9 mmHg at 25 °C | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification
-
Flammable Liquids: Category 3
-
Acute Toxicity, Oral: Category 4
-
Acute Toxicity, Dermal: Category 4
-
Acute Toxicity, Inhalation: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Hazard and Precautionary Statements
-
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: A comprehensive list of precautionary statements can be found on the supplier's safety data sheet and includes measures such as P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
In case of accidental release, follow emergency procedures for flammable and toxic liquids.
Experimental Protocols
Synthesis of this compound via Oxidation of Pent-3-yn-2-ol
Materials:
-
Pent-3-yn-2-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pent-3-yn-2-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Pent-3-yn-2-ol) is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Aqueous Wash: Combine the organic filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship for Potential Application
Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed. However, as a reactive intermediate, its logical application in drug discovery would be as a building block for the synthesis of more complex, potentially bioactive molecules.
References
Methodological & Application
Laboratory Synthesis of Pent-3-yn-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of Pent-3-yn-2-one, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the oxidation of the corresponding secondary alcohol, Pent-3-yn-2-ol, and a modern palladium-catalyzed acylation of propyne. These methods offer reliable pathways to the target ynone, with considerations for reaction conditions, scalability, and functional group tolerance.
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic route for this compound can be guided by factors such as the availability of starting materials, desired yield, and tolerance for specific reagents. The following table summarizes the key quantitative and qualitative aspects of the two detailed protocols.
| Parameter | Method 1: Oxidation of Pent-3-yn-2-ol | Method 2: Palladium-Catalyzed Acylation |
| Starting Materials | Pent-3-yn-2-ol | Propyne, Acetyl Chloride |
| Key Reagents | Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or Jones Reagent (CrO₃/H₂SO₄) | Pd(PPh₃)₄, CuI, Triethylamine |
| Typical Solvent | Dichloromethane (DCM) or Acetone | Tetrahydrofuran (THF) or Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Reported Yield | Moderate to High (typically 70-95% for similar secondary alcohol oxidations) | Good to Excellent (typically 70-90% for similar ynone syntheses)[1] |
| Key Features | Mild and selective options available (DMP, PCC). Jones oxidation is robust but uses toxic chromium reagents.[2] | Direct C-C bond formation. Avoids pre-functionalization of the alkyne in some modern protocols. |
Experimental Protocols
Method 1: Oxidation of Pent-3-yn-2-ol to this compound
This protocol describes three common methods for the oxidation of the secondary alcohol, Pent-3-yn-2-ol, to the corresponding ketone, this compound. The choice of oxidant depends on the desired reaction conditions (mild vs. strong) and the tolerance of other functional groups in the substrate.
A. Dess-Martin Periodinane (DMP) Oxidation (Mild Conditions)
The Dess-Martin oxidation is a very mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2] It is performed under neutral conditions at room temperature.[2]
-
Materials:
-
Pent-3-yn-2-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of Pent-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
B. Swern Oxidation (Mild, Cryogenic Conditions)
The Swern oxidation is another mild and widely used method that converts primary and secondary alcohols to aldehydes and ketones.[3] It requires cryogenic temperatures.[3]
-
Materials:
-
Pent-3-yn-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
-
Dry ice/acetone bath
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Pent-3-yn-2-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 eq) to the flask. After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
C. Jones Oxidation (Strong, Acidic Conditions)
The Jones oxidation is a robust method that utilizes chromic acid to oxidize secondary alcohols to ketones.[4] The reaction is fast and high-yielding but uses a carcinogenic chromium(VI) reagent.[4]
-
Materials:
-
Pent-3-yn-2-ol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Pent-3-yn-2-ol (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.
-
Add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or flash column chromatography.
-
Method 2: Palladium-Catalyzed Acylation of Propyne
This protocol describes a modern and efficient method for the synthesis of ynones through the palladium-catalyzed coupling of a terminal alkyne with an acyl chloride.[1][5]
-
Materials:
-
Propyne (can be bubbled from a cylinder or generated in situ)
-
Acetyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard laboratory glassware for reactions under inert atmosphere
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add Pd(PPh₃)₄ (0.01-0.05 eq) and CuI (0.02-0.10 eq).
-
Add anhydrous and degassed THF, followed by anhydrous triethylamine.
-
Bubble propyne gas through the stirred solution for 15-20 minutes at room temperature to ensure saturation. Alternatively, a pre-weighed amount of a propyne source can be used.
-
Slowly add acetyl chloride (1.0-1.2 eq) to the reaction mixture via a syringe.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography or distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation of Pent-3-yn-2-ol.
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
References
Pent-3-yn-2-one: A Versatile Building Block in Organic Synthesis for Pharmaceutical and Heterocyclic Scaffolds
Introduction: Pent-3-yn-2-one, a readily available ynone, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical architecture, featuring a conjugated system with an activated triple bond and a ketone carbonyl group, renders it susceptible to a variety of chemical transformations. This reactivity makes it an attractive starting material for the construction of complex molecular frameworks, particularly nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic applications, including the synthesis of pyrazoles and pyridines, as well as its utility in multicomponent reactions for the rapid generation of molecular complexity.
Application 1: Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a cornerstone for the synthesis of the pyrazole core, a common motif in pharmaceuticals. This compound serves as an excellent 1,3-bielectrophilic partner in this reaction, leading to the formation of highly substituted pyrazoles with predictable regioselectivity.
The reaction proceeds via a nucleophilic attack of the hydrazine at the β-carbon of the ynone (a Michael-type addition), followed by an intramolecular cyclization and dehydration. The initial addition can be directed to either the carbonyl carbon or the β-alkynyl carbon, but the subsequent cyclization and aromatization drive the reaction towards the formation of the stable pyrazole ring.
Application Notes and Protocols for Michael Addition Reactions Involving Pent-3-yn-2-one as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereocontrol. Pent-3-yn-2-one, an α,β-acetylenic ketone (ynone), serves as a potent Michael acceptor. Its electron-deficient triple bond is highly susceptible to nucleophilic attack, leading to the formation of β-functionalized α,β-unsaturated ketones. These products, often referred to as β-enaminones or β-thienyl ketones depending on the nucleophile, are valuable intermediates in the synthesis of a diverse array of bioactive molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for Michael-type addition reactions involving this compound with a particular focus on the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological importance.
General Reaction Mechanism
The Michael addition to this compound proceeds via the attack of a nucleophile on the β-carbon of the alkyne, which is activated by the adjacent carbonyl group. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The initial addition product is a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-substituted enone. In the case of reaction with hydrazines, this intermediate undergoes a subsequent intramolecular cyclization and dehydration to form a stable pyrazole ring.
Application in Drug Discovery: Synthesis of Pyrazole Derivatives
A significant application of the reaction of this compound with nucleophiles is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of clinically used drugs. The reaction of ynones with hydrazine derivatives provides a direct and efficient route to these important heterocycles.
The general workflow for the synthesis of pyrazoles from this compound is a one-pot reaction involving the conjugate addition of hydrazine followed by cyclization. This method offers a high degree of flexibility, allowing for the introduction of various substituents on the pyrazole ring by using different substituted hydrazines.
Diagram of the General Workflow for Pyrazole Synthesis
Application Notes and Protocols for the Use of Pent-3-yn-2-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing pent-3-yn-2-one as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a starting point for further investigation and optimization.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental and widely used method for the synthesis of pyrazole derivatives.[1] this compound, as an α,β-unsaturated ketone, can serve as a synthon for a 1,3-dicarbonyl compound in reactions with hydrazine to yield substituted pyrazoles.
Synthesis of 3,5-Dimethylpyrazole (Analogous Protocol)
This protocol is adapted from the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.[1] It is anticipated that the reaction of this compound with hydrazine will proceed through a similar pathway to yield 3,5-dimethylpyrazole.
Reaction Pathway:
Caption: Synthesis of 3,5-Dimethylpyrazole from this compound.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine sulfate or Hydrazine hydrate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure (adapted from Organic Syntheses, Coll. Vol. 4, p.351 (1963)) :[1]
-
In a round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the mixture to 15°C in an ice bath.
-
Slowly add this compound (0.50 mole) dropwise with vigorous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four 40 mL portions of diethyl ether.
-
Combine the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is 3,5-dimethylpyrazole.
-
The crude product can be purified by recrystallization from petroleum ether.
Quantitative Data (for analogous reaction with acetylacetone): [1]
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| Acetylacetone | Hydrazine Sulfate | 3,5-Dimethylpyrazole | 77-81 | 107-108 |
Spectroscopic Data for 3,5-Dimethylpyrazole:
-
¹H NMR (CDCl₃): δ 5.85 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2 × CH₃) ppm.[2]
-
¹³C NMR (CDCl₃): δ 148.1, 139.4, 106.4, 12.9, 11.8 ppm.[2]
-
IR (KBr, cm⁻¹): 3250 (-NH), 1650 (C=N), 1600 (C=C).
Synthesis of Pyridines
The Bohlmann-Rahtz pyridine synthesis is a powerful method for the preparation of substituted pyridines from the reaction of an enamine with an ethynylketone.[2][3] this compound is a suitable ethynylketone for this reaction. A one-pot, three-component modification of this synthesis involves the reaction of a 1,3-dicarbonyl compound, an amine (like ammonium acetate), and an alkynone.[4]
Synthesis of 2,4,6-Trimethylpyridine (Analogous Three-Component Protocol)
This protocol describes a one-pot synthesis of a trisubstituted pyridine by reacting this compound with a β-ketoester (ethyl acetoacetate) and ammonium acetate.
Reaction Pathway:
Caption: Bohlmann-Rahtz synthesis of a substituted pyridine.
Experimental Protocol (General Procedure): [4]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Quantitative Data (Representative yields for Bohlmann-Rahtz type reactions):
| Alkynone | Enamine Source | Product Type | Yield Range (%) |
| Ethynylketones | Enamines | Trisubstituted Pyridines | Moderate to Good |
| Alkynone | 1,3-Dicarbonyl + NH₃ | Polysubstituted Pyridines | Good |
Spectroscopic Data for 2,4,6-Trimethylpyridine:
-
¹H NMR (CDCl₃): δ 6.85 (s, 2H, pyridine-H), 2.45 (s, 3H, 4-CH₃), 2.25 (s, 6H, 2,6-CH₃) ppm.
-
¹³C NMR (CDCl₃): δ 156.8, 147.5, 121.3, 24.3, 21.0 ppm.
-
IR (neat, cm⁻¹): 2975, 1605, 1560, 1450, 1375.
Synthesis of Furans
The synthesis of furans from alkynones can be achieved through various methods, including the Paal-Knorr synthesis of a 1,4-dicarbonyl intermediate followed by cyclization, or through metal-catalyzed cycloisomerization reactions.
Synthesis of 2,5-Dimethylfuran (via Analogous Paal-Knorr Synthesis)
This protocol is based on the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][5] While this compound is not a 1,4-dicarbonyl, it can potentially be converted to one (hexane-2,5-dione) through hydration of the alkyne and subsequent tautomerization. The resulting 1,4-diketone can then undergo acid-catalyzed cyclization to form 2,5-dimethylfuran.
Reaction Workflow:
Caption: Paal-Knorr synthesis workflow for 2,5-Dimethylfuran.
Experimental Protocol (adapted from the Paal-Knorr synthesis): [5][6]
Materials:
-
This compound
-
Sulfuric acid or another strong acid catalyst
-
Water
Procedure:
-
In a round-bottomed flask, add this compound (1.0 mmol).
-
Add a solution of dilute sulfuric acid (e.g., 1 M).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC or GC-MS for the formation of hexane-2,5-dione and subsequently 2,5-dimethylfuran.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the crude 2,5-dimethylfuran.
-
The product can be purified by distillation.
Quantitative Data (for analogous Paal-Knorr synthesis):
| Starting Material | Catalyst | Product | Yield Range (%) |
| 1,4-Diketones | Acid (e.g., H₂SO₄, p-TsOH) | Substituted Furans | Generally High |
Spectroscopic Data for 2,5-Dimethylfuran:
-
¹H NMR (CDCl₃): δ 5.85 (s, 2H, furan-H), 2.25 (s, 6H, 2 × CH₃) ppm.
-
¹³C NMR (CDCl₃): δ 151.1, 105.7, 13.5 ppm.[7]
-
IR (neat, cm⁻¹): 3100, 2920, 1580, 1380, 1020, 790.
Gold-Catalyzed Cycloisomerization (Potential Application)
Gold catalysts are known to effectively catalyze the cycloisomerization of enynols and other unsaturated systems to form furans.[8][9][10] The application of a similar catalytic system to this compound could potentially lead to the formation of furan derivatives, although the exact reaction pathway and product would depend on the specific reaction conditions and any co-reactants. Further research in this area is warranted.
Disclaimer: The experimental protocols provided are adapted from literature procedures for analogous compounds. These protocols should be considered as a starting point, and optimization of reaction conditions (temperature, reaction time, catalyst loading, etc.) may be necessary for the specific application of this compound. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2,5-Dimethylfuran(625-86-5) 13C NMR [m.chemicalbook.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Hydrogenation of Pent-3-yn-2-one to Pentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of pent-3-yn-2-one to the saturated ketone, pentan-2-one. This transformation is a key step in various synthetic pathways where the removal of unsaturation is required while preserving the carbonyl functionality. The protocols outlined below focus on achieving high conversion and selectivity using common heterogeneous catalysts.
Introduction
The selective hydrogenation of multifunctional molecules is a cornerstone of modern organic synthesis. This compound is an α,β-unsaturated ketone containing both an alkyne and a ketone functional group. The complete reduction of the carbon-carbon triple bond to a single bond without affecting the carbonyl group is a common requirement in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of catalyst and reaction conditions is critical to prevent over-reduction to the corresponding alcohol (pentan-2-ol) or incomplete hydrogenation, which would leave the alkene intermediate (pent-3-en-2-one). Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon multiple bonds.[1] Generally, catalytic hydrogenation with Pd/C reduces non-polar carbon-carbon double and triple bonds more readily than the more polar carbon-oxygen double bond of aldehydes and ketones.
Reaction Pathway
The hydrogenation of this compound to pentan-2-one proceeds in a stepwise manner. The initial hydrogenation reduces the alkyne to an alkene (pent-3-en-2-one). This intermediate is then further hydrogenated to the desired saturated ketone, pentan-2-one. Over-reduction can lead to the formation of pentan-2-ol.
Caption: Reaction pathway for the hydrogenation of this compound.
Data Presentation: Catalyst Performance
The following table summarizes the expected performance of different catalytic systems for the hydrogenation of this compound to pentan-2-one based on general principles of catalytic hydrogenation.
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion of this compound (%) | Selectivity for Pentan-2-one (%) |
| 5% Pd/C | 1-5 | 1-5 | 25 | Ethanol | 2-6 | >99 | ~95 |
| 10% Pd/C | 1-5 | 1-5 | 25 | Methanol | 1-4 | >99 | ~98 |
| Platinum(IV) oxide (PtO₂) | 1-5 | 1-5 | 25 | Ethyl Acetate | 4-8 | >99 | ~90 (potential for over-reduction) |
| Raney Nickel | 5-10 | 10-50 | 50-100 | Ethanol | 6-12 | >99 | ~85 (harsher conditions may increase over-reduction) |
Experimental Protocols
The following protocols provide a general framework for the catalytic hydrogenation of this compound. Optimization of reaction conditions may be necessary to achieve desired outcomes.
Protocol 1: Small-Scale Batch Hydrogenation using a Balloon
This protocol is suitable for small-scale reactions at atmospheric pressure.
Materials:
-
This compound
-
5% or 10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas from a balloon via a needle through the septum. Ensure a continuous positive pressure of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude pentan-2-one. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using a Parr Shaker Apparatus
This protocol is suitable for reactions requiring higher hydrogen pressure.
Materials:
-
This compound
-
5% or 10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Parr shaker apparatus with a pressure-rated reaction vessel
-
Hydrogen gas cylinder with a regulator
Procedure:
-
Reactor Charging: Charge the pressure vessel of the Parr shaker with this compound (1 equivalent) and methanol (to an appropriate volume).
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%).
-
Sealing and Purging: Seal the reaction vessel and connect it to the Parr shaker apparatus. Purge the vessel with an inert gas (nitrogen or argon) several times to remove all oxygen.
-
Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Reaction: Begin shaking the vessel at the desired temperature (typically room temperature).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. A stable pressure indicates the completion of the reaction.
-
Depressurization and Purging: Once the reaction is complete, stop the shaking, and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Work-up and Isolation: Follow steps 9 and 10 from Protocol 1 to remove the catalyst and isolate the product.
Experimental Workflow
Caption: General workflow for the catalytic hydrogenation of this compound.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Palladium on carbon is pyrophoric, especially when dry and finely divided. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry completely on the filter paper. Quench the used catalyst carefully with water.
-
Pressure: When using a Parr shaker or any pressure vessel, ensure it is properly maintained and operated within its pressure limits. Always follow the manufacturer's instructions.
Conclusion
The catalytic hydrogenation of this compound to pentan-2-one is a straightforward and high-yielding transformation when appropriate catalysts and conditions are employed. Palladium on carbon is a highly effective and selective catalyst for this purpose. The provided protocols offer a solid starting point for researchers to perform this reaction efficiently and safely.
References
Application Notes and Protocols: Electrophilic Addition Reactions of Pent-3-yn-2-one with Halogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-3-yn-2-one is a conjugated α,β-alkynyl ketone, a class of compounds with significant utility in organic synthesis. The presence of both an electron-withdrawing ketone and a carbon-carbon triple bond provides multiple reactive sites for electrophilic addition reactions. Halogenated enones and ynones are valuable intermediates in the synthesis of complex molecules, including pharmacologically active compounds. The introduction of halogens can significantly influence a molecule's biological activity and metabolic stability, making the study of these reactions crucial for drug discovery and development.[1][2]
Predicted Reaction Pathways
The reaction of this compound with electrophilic halogens can potentially proceed through two main pathways:
-
Electrophilic Addition to the Alkyne: The carbon-carbon triple bond can react with halogens to form di- or tetra-halogenated products. The addition of one equivalent of a halogen is expected to yield a dihaloalkene.[3][4] The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms.[3][4]
-
α-Halogenation of the Ketone: The α-carbon to the carbonyl group can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate, respectively.[5][6]
The regioselectivity and chemoselectivity of the reaction will depend on the specific reaction conditions, including the solvent, temperature, and the presence of catalysts.
Predicted Products
The expected products from the reaction of this compound with one equivalent of a halogen (X₂) are the (E)- and (Z)-3,4-dihalo-pent-3-en-2-ones. The anti-addition mechanism would favor the formation of the (E)-isomer. With excess halogen, the formation of a tetrahaloalkane is possible.[3]
| Halogen (X₂) | Predicted Major Product (1 eq.) | Predicted Structure |
| Bromine (Br₂) | (E)-3,4-Dibromopent-3-en-2-one | ![]() |
| Chlorine (Cl₂) | (E)-3,4-Dichloropent-3-en-2-one | ![]() |
Experimental Protocols (General)
Note: The following protocols are generalized for the electrophilic halogenation of alkynes and should be considered as a starting point for the reaction with this compound. Optimization of reaction conditions is highly recommended.
Protocol 1: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same anhydrous solvent.
-
Add the bromine solution dropwise to the stirred solution of this compound over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination of this compound
Materials:
-
This compound
-
Chlorine (Cl₂) solution in a suitable solvent (e.g., carbon tetrachloride) or a source of electrophilic chlorine such as N-chlorosuccinimide (NCS).
-
Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or solid addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add a solution of chlorine (1.0 eq) in the same solvent dropwise, or add N-chlorosuccinimide (1.0 eq) portion-wise.
-
Allow the reaction to stir at 0°C or room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Work up the reaction mixture as described in the bromination protocol (steps 7-9).
Data Presentation
As no specific quantitative data for the electrophilic halogenation of this compound is available in the literature, a table of expected data based on analogous reactions is presented below. This data is illustrative and should not be considered as experimentally verified.
| Halogen | Reagent (eq.) | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |
| Br₂ | 1.0 | CH₂Cl₂ | 0 | 2 | 70-90 |
| Cl₂ | 1.0 | CCl₄ | 0 | 2 | 65-85 |
Visualizations
Logical Relationship of Reaction Pathways
Caption: Possible reaction pathways for the halogenation of this compound.
Experimental Workflow
Caption: General experimental workflow for electrophilic halogenation.
Applications in Drug Development
Halogenated organic molecules are of significant interest in medicinal chemistry. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Halogenated enones, the potential products of the reactions described herein, can serve as versatile building blocks for the synthesis of more complex heterocyclic compounds and other pharmacophores. The carbon-halogen bond can be further functionalized through various cross-coupling reactions, expanding the chemical space accessible for drug discovery programs.[7]
Conclusion
The electrophilic addition of halogens to this compound is predicted to be a viable method for the synthesis of dihalogenated pentenones. While specific experimental data for this substrate is lacking, the general principles of alkyne halogenation provide a strong foundation for developing and optimizing these transformations. The resulting halogenated products are valuable intermediates for the synthesis of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to use the provided general protocols as a starting point and to thoroughly characterize all products to confirm their structure and stereochemistry.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Attack on the Carbonyl Group of Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nucleophilic attack on the carbonyl group of Pent-3-yn-2-one, a versatile building block in organic synthesis. This document details the regioselectivity of nucleophilic additions, offering experimental protocols for various classes of nucleophiles, and presents quantitative data to support synthetic strategies.
Introduction
This compound is an α,β-unsaturated ketone, specifically an ynone, which possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-alkyne carbon (C4). The reaction pathway is highly dependent on the nature of the nucleophile, leading to either direct (1,2-addition) or conjugate (1,4-addition or Michael addition) products. Understanding and controlling this selectivity is crucial for the targeted synthesis of complex molecules in medicinal chemistry and materials science.
Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group. This results in the formation of a propargyl alcohol derivative. Conversely, "soft" nucleophiles like amines, thiols, and organocuprates (Gilman reagents) preferentially undergo conjugate 1,4-addition to the β-carbon of the alkyne, yielding β-substituted α,β-unsaturated ketones.
Regioselectivity of Nucleophilic Attack
The choice between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. Direct addition to the carbonyl is often faster (kinetically favored), while conjugate addition leads to the more stable product (thermodynamically favored) due to the preservation of the strong carbonyl double bond.
Caption: Regioselectivity of nucleophilic attack on this compound.
Application Note 1: Aza-Michael Addition (Addition of Amines)
The conjugate addition of amines to this compound provides a straightforward route to β-enaminones, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active compounds. This reaction can often be performed under mild, catalyst-free conditions.
Quantitative Data: Aza-Michael Addition to this compound
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | (Z)-4-(phenylamino)pent-3-en-2-one | Neat, 60 °C, 2 h | 95 |
| 2 | Benzylamine | (Z)-4-(benzylamino)pent-3-en-2-one | Methanol, rt, 4 h | 92 |
| 3 | Pyrrolidine | 4-(pyrrolidin-1-yl)pent-3-en-2-one | Dichloromethane, 0 °C to rt, 1 h | 98 |
Experimental Protocol: Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.05 equiv)
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask, add this compound (e.g., 1.0 g, 12.2 mmol).
-
Add aniline (e.g., 1.20 g, 12.8 mmol) to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (Z)-4-(phenylamino)pent-3-en-2-one as a crystalline solid.
Caption: Experimental workflow for the synthesis of (Z)-4-(phenylamino)pent-3-en-2-one.
Application Note 2: Thia-Michael Addition (Addition of Thiols)
The addition of thiols to this compound is a highly efficient and often spontaneous reaction, proceeding via a conjugate addition pathway to afford β-thio-α,β-unsaturated ketones. These products are useful intermediates in various synthetic transformations. The reaction can be performed under catalyst-free conditions or with base catalysis to accelerate the process.
Quantitative Data: Thia-Michael Addition to this compound
| Entry | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | (E)-4-(phenylthio)pent-3-en-2-one | Methanol, rt, 30 min | 96 |
| 2 | Benzyl mercaptan | (E)-4-(benzylthio)pent-3-en-2-one | Neat, rt, 1 h | 94 |
| 3 | Ethanethiol | (E)-4-(ethylthio)pent-3-en-2-one | Triethylamine (cat.), DCM, rt, 15 min | 99 |
Experimental Protocol: Synthesis of (E)-4-(phenylthio)pent-3-en-2-one
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
Methanol
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 12.2 mmol) in methanol (20 mL) in a round-bottom flask at room temperature.
-
To the stirred solution, add thiophenol (e.g., 1.34 g, 12.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-4-(phenylthio)pent-3-en-2-one as a pale yellow oil.
Application Note 3: Organometallic Addition
The reaction of this compound with organometallic reagents showcases the principle of hard and soft acid-base theory. Hard nucleophiles like Grignard reagents favor direct addition to the hard electrophilic carbonyl carbon, while soft organocuprates prefer conjugate addition to the soft electrophilic β-carbon.
Quantitative Data: Organometallic Addition to this compound
| Entry | Organometallic Reagent | Predominant Product | Reaction Conditions | Product Ratio (1,2:1,4) |
| 1 | Methylmagnesium bromide (CH₃MgBr) | 2-Methylpent-3-yn-2-ol (1,2-addition) | THF, -78 °C to 0 °C | >95:5 |
| 2 | Phenyllithium (PhLi) | 2-Phenylpent-3-yn-2-ol (1,2-addition) | Diethyl ether, -78 °C | >98:2 |
| 3 | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Methylpent-3-en-2-one (1,4-addition) | THF, -78 °C | <5:95 |
Experimental Protocol: 1,2-Addition with a Grignard Reagent - Synthesis of 2-Methylpent-3-yn-2-ol
Materials:
-
This compound (1.0 equiv)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (e.g., 1.0 g, 12.2 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide solution (e.g., 4.5 mL of a 3.0 M solution, 13.4 mmol) dropwise via syringe to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2-methylpent-3-yn-2-ol.
Caption: Experimental workflow for the Grignard reaction with this compound.
Conclusion
The reactivity of this compound with nucleophiles is a versatile tool in organic synthesis. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target either the carbonyl carbon for 1,2-addition or the β-alkyne carbon for 1,4-conjugate addition. The protocols provided herein offer a foundation for the synthesis of a variety of valuable chemical intermediates. These reactions are generally high-yielding and can often be performed under mild conditions, making them attractive for applications in drug discovery and materials science.
Application Notes and Protocols for the Reaction of Pent-3-yn-2-one with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Pent-3-yn-2-one with various classes of organometallic reagents. The choice of reagent dictates the regioselectivity of the nucleophilic attack, leading to either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the alkyne. Understanding and controlling this selectivity is crucial for the synthesis of diverse molecular scaffolds relevant to drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, featuring a conjugated ynone system. This arrangement allows for selective nucleophilic attack at two primary positions: the carbonyl carbon (C2, leading to 1,2-addition products) and the β-alkynyl carbon (C4, resulting in 1,4-addition or conjugate addition products). The outcome of the reaction is highly dependent on the nature of the organometallic reagent employed.
-
Hard nucleophiles , such as Grignard reagents (RMgX) and organolithium reagents (RLi), are primarily charge-controlled and tend to attack the more electrophilic carbonyl carbon, favoring 1,2-addition . This leads to the formation of tertiary propargyl alcohols.
-
Soft nucleophiles , such as organocuprates (R₂CuLi, Gilman reagents), are orbitally-controlled and preferentially undergo 1,4-conjugate addition to the β-carbon of the alkyne. This reaction, after enolate quenching, yields β-substituted α,β-unsaturated ketones.
This document details the protocols for achieving selective 1,2- and 1,4-additions to this compound using representative organometallic reagents.
Data Presentation
The following tables summarize the expected outcomes and reaction parameters for the reaction of this compound with selected organometallic reagents.
Table 1: Regioselectivity of Organometallic Addition to this compound
| Organometallic Reagent | Reagent Type | Predominant Mode of Addition | Product Type |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard (Hard) | 1,2-Addition | Tertiary Propargyl Alcohol |
| Phenyllithium (C₆H₅Li) | Organolithium (Hard) | 1,2-Addition | Tertiary Propargyl Alcohol |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Organocuprate (Soft) | 1,4-Conjugate Addition | β-Substituted Enone |
Table 2: Summary of Quantitative Data for Specific Reactions
| Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| Methylmagnesium Bromide | 2-Methylpent-3-yn-2-ol | ~85-95 | Diethyl ether, 0 °C to rt | Adapted from general Grignard protocols |
| Phenyllithium | 2-Phenylpent-3-yn-2-ol | ~80-90 | Anhydrous THF, -78 °C to rt | Adapted from general organolithium protocols |
| Lithium Dimethylcuprate | (E/Z)-4-Methylpent-3-en-2-one | ~70-85 | Anhydrous THF, -78 °C | Adapted from general organocuprate protocols.[1] |
Reaction Pathways
Caption: Regioselective reaction pathways of this compound.
Experimental Protocols
Caution: Organometallic reagents are highly reactive, often pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven- or flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: 1,2-Addition of Methylmagnesium Bromide to this compound
This protocol describes the synthesis of 2-methylpent-3-yn-2-ol via the 1,2-addition of a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and ice bath.
Procedure:
-
Assemble the glassware and flame-dry under vacuum, then cool under a stream of inert gas.
-
To the reaction flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (2 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-methylpent-3-yn-2-ol by vacuum distillation or flash column chromatography.
Caption: Workflow for the synthesis of 2-methylpent-3-yn-2-ol.
Protocol 2: 1,4-Conjugate Addition of Lithium Dimethylcuprate to this compound
This protocol details the synthesis of (E/Z)-4-methylpent-3-en-2-one via the 1,4-conjugate addition of a Gilman reagent.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (solution in diethyl ether, typically 1.6 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution containing ammonia
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, syringes, magnetic stirrer, and a low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Assemble the glassware and flame-dry under vacuum, then cool under a stream of inert gas.
-
To the reaction flask, add CuI (1.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add methyllithium solution (2.0 eq) dropwise via syringe with vigorous stirring. The formation of lithium dimethylcuprate is indicated by a color change. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution containing ~10% ammonia to complex with copper salts.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude (E/Z)-4-methylpent-3-en-2-one by flash column chromatography.
Caption: Workflow for the synthesis of (E/Z)-4-methylpent-3-en-2-one.
Concluding Remarks
The protocols provided herein offer reliable methods for the selective functionalization of this compound using common organometallic reagents. The choice between "hard" Grignard/organolithium reagents and "soft" organocuprate reagents allows for precise control over the reaction pathway, enabling the targeted synthesis of either tertiary propargyl alcohols or β-substituted enones. These products are valuable intermediates for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these transformations.
References
Application Notes: The Versatility of Pent-3-yn-2-one in the Synthesis of Pharmaceutical Intermediates
Introduction
Pent-3-yn-2-one, a readily available α,β-acetylenic ketone, serves as a versatile and highly reactive building block in the synthesis of a variety of heterocyclic compounds that are crucial intermediates in the pharmaceutical industry. Its unique chemical structure, featuring both a ketone carbonyl group and an activated carbon-carbon triple bond, allows for a range of chemical transformations, most notably in the construction of pyrazole and furan ring systems. These heterocyclic scaffolds are present in numerous clinically significant drugs, including anti-inflammatory agents and antifungal medications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this compound in pharmaceutical intermediate synthesis lies in its utility as a precursor for five-membered heterocycles. The two main reaction pathways are:
-
Pyrazole Synthesis via Condensation with Hydrazines: The reaction of this compound with various substituted hydrazines provides a direct and highly regioselective route to 1,3,5-trisubstituted pyrazoles. This is particularly relevant for the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
-
Furan Synthesis via Paal-Knorr Reaction: Under acidic conditions, this compound can be hydrated to a 1,4-dicarbonyl compound, which can then undergo an intramolecular cyclization to form substituted furans. Furan moieties are present in various pharmaceuticals and natural products.
Application 1: Synthesis of a Pyrazole Intermediate for Celecoxib Analogues
Celecoxib is a selective COX-2 inhibitor containing a 1,5-diarylpyrazole core. A key intermediate for the synthesis of Celecoxib and its analogues is a substituted pyrazole. This compound can be utilized to construct this core structure by reacting it with an appropriately substituted phenylhydrazine.
Reaction Scheme:
Caption: Synthesis of a Celecoxib analogue intermediate from this compound.
Experimental Protocol: Synthesis of 1-(4-sulfonamidophenyl)-3-methyl-5-ethyl-1H-pyrazole
This protocol describes a representative synthesis of a Celecoxib analogue intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 mmol, 82.1 mg) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-sulfonamidophenylhydrazine hydrochloride (1.1 mmol, 245.7 mg).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1-(4-sulfonamidophenyl)-3-methyl-5-ethyl-1H-pyrazole.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% | [1][2] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temperature | Reflux (approx. 78 °C) | [1] |
| Purity (after recrystallization) | >98% | General laboratory practice |
Application 2: Synthesis of a Generic Antifungal Pyrazole Intermediate
Many antifungal agents are based on a core pyrazole structure. This compound can be used to synthesize a variety of substituted pyrazoles that can serve as intermediates for these antifungal compounds.
Reaction Scheme:
Caption: General synthesis of an antifungal pyrazole intermediate.
Experimental Protocol: Synthesis of 1-(2,4-difluorophenyl)-3-methyl-5-ethyl-1H-pyrazole
This protocol outlines the synthesis of a fluorinated pyrazole, a common motif in modern antifungal drugs.
Materials:
-
This compound (1.0 eq)
-
2,4-Difluorophenylhydrazine hydrochloride (1.1 eq)
-
Methanol
-
Triethylamine (1.2 eq)
Procedure:
-
Suspend 2,4-difluorophenylhydrazine hydrochloride (1.1 mmol, 199.6 mg) in methanol (10 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol, 0.17 mL) to the suspension and stir for 10 minutes at room temperature to liberate the free hydrazine.
-
To this mixture, add this compound (1.0 mmol, 82.1 mg) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(2,4-difluorophenyl)-3-methyl-5-ethyl-1H-pyrazole.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | [1][2] |
| Reaction Time | 3-5 hours | [1] |
| Reaction Temperature | 60 °C | [1] |
| Purity (after chromatography) | >99% | General laboratory practice |
Workflow for Pharmaceutical Intermediate Synthesis using this compound
The following diagram illustrates the general workflow from starting materials to the final pharmaceutical intermediate.
Caption: General workflow for pyrazole synthesis.
This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. Its reactivity allows for the efficient and regioselective construction of pyrazole and other heterocyclic systems. The protocols provided herein offer a solid foundation for researchers and scientists in the field of drug development to explore the synthetic potential of this compound in creating novel and effective therapeutic agents.
References
Polymerization of Pent-3-yn-2-one: Application Notes and Protocols
Application Notes
Poly(Pent-3-yn-2-one) is a functional polymer with a polyacetylene backbone and pendant acetyl and methyl groups. This structure suggests potential for a range of applications, particularly in the biomedical and materials science fields. The presence of the ketone functional group is of significant interest as it allows for post-polymerization modification and conjugation.
1. Potential Applications in Drug Delivery:
The unique structure of poly(this compound) makes it a candidate for advanced drug delivery systems.
-
Drug Conjugation: The ketone group on the polymer side chain can be utilized for the covalent attachment of therapeutic agents. Drugs containing hydrazide or aminooxy functionalities can be conjugated to the polymer via hydrazone or oxime linkages, respectively. These linkages can be designed to be stable at physiological pH but cleavable in the acidic environment of tumor tissues or within the lysosomes of cells, enabling targeted drug release.
-
Stimuli-Responsive Systems: The polyacetylene backbone may impart interesting optical and electronic properties. It is conceivable that the polymer could be integrated into stimuli-responsive systems where drug release is triggered by external stimuli such as light or changes in redox potential.
-
Polymer Micelles for Drug Encapsulation: Amphiphilic block copolymers containing a hydrophobic poly(this compound) segment and a hydrophilic segment (e.g., polyethylene glycol) could self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
2. Biomaterial Coatings:
The polymer's functional groups could be used to modify the surface of medical devices or implants. Covalent attachment of biocompatible molecules or cell-adhesion peptides could enhance the biocompatibility and integration of these devices within the body.
3. Cross-linked Materials:
The ketone functionalities can also serve as sites for cross-linking, leading to the formation of hydrogels or other cross-linked polymer networks. These materials could find use as scaffolds in tissue engineering or as matrices for controlled-release formulations.
Experimental Protocols
This section provides a representative protocol for the coordination polymerization of this compound using a rhodium-based catalyst.
Protocol: Rhodium-Catalyzed Coordination Polymerization of this compound
Objective: To synthesize poly(this compound) via coordination polymerization using a rhodium catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor; nbd = norbornadiene)
-
Triethylamine (cocatalyst/activator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Dry the toluene over calcium hydride and distill under an inert atmosphere.
-
Distill the this compound under reduced pressure and store under an inert atmosphere.
-
Degas all solvents and the monomer by several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Flame-dry the glassware under vacuum and backfill with argon or nitrogen.
-
-
Polymerization:
-
In the Schlenk flask, dissolve [Rh(nbd)Cl]₂ in a calculated volume of anhydrous toluene to achieve the desired catalyst concentration (e.g., 1-5 mol% relative to the monomer).
-
Add triethylamine as a cocatalyst, typically in a 1:1 molar ratio to the rhodium catalyst.
-
Inject the this compound monomer into the flask via syringe. The monomer concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing an increase in the viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, catalyst residues, and oligomers.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups in the polymer.
Data Presentation
The following table presents hypothetical data for the rhodium-catalyzed polymerization of this compound under various conditions to illustrate the expected trends.
| Entry | [Monomer]:[Rh] Ratio | Cocatalyst | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | Triethylamine | 30 | 12 | 85 | 8,500 | 1.6 |
| 2 | 100:1 | Triethylamine | 30 | 12 | 92 | 15,200 | 1.7 |
| 3 | 200:1 | Triethylamine | 30 | 24 | 95 | 28,000 | 1.8 |
| 4 | 100:1 | None | 30 | 24 | <5 | - | - |
| 5 | 100:1 | Triethylamine | 60 | 6 | 90 | 14,500 | 1.9 |
| 6 | 100:1 | Pyridine | 30 | 12 | 78 | 13,800 | 1.6 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Proposed mechanism for targeted drug delivery using a poly(this compound)-drug conjugate.
Troubleshooting & Optimization
Common impurities in Pent-3-yn-2-one synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pent-3-yn-2-one. This guide focuses on two common synthetic routes: the oxidation of Pent-3-yn-2-ol and the acylation of propyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Two prevalent methods for the synthesis of this compound are the oxidation of the corresponding secondary alcohol, Pent-3-yn-2-ol, and the acylation of propyne or a propyne equivalent with an acetylating agent like acetic anhydride.
Q2: I am seeing a significant amount of unreacted starting material in my oxidation reaction. What could be the cause?
A2: Incomplete conversion in the oxidation of Pent-3-yn-2-ol can be due to several factors. Insufficient oxidant, poor quality of the oxidizing agent, or non-optimal reaction temperature can all lead to low yields. Ensure your reagents are fresh and the reaction is run under the recommended temperature conditions.
Q3: My Friedel-Crafts acylation reaction is giving a complex mixture of products. What are the likely side reactions?
A3: Friedel-Crafts acylation of alkynes can be prone to side reactions, including the formation of β-chlorovinyl ketones if an acyl chloride and a Lewis acid like aluminum chloride are used. Polymerization of the alkyne and side reactions involving the solvent can also contribute to a complex product mixture.
Q4: How can I effectively remove the unreacted alcohol (Pent-3-yn-2-ol) from my final product?
A4: Due to the relatively small difference in boiling points between this compound (approx. 133 °C) and Pent-3-yn-2-ol (approx. 121-122 °C), a simple distillation may not be sufficient. Fractional distillation is the recommended method for separating these two compounds. Alternatively, column chromatography on silica gel can provide good separation.
Q5: What is the best way to remove acidic impurities, such as acetic acid, from the reaction mixture?
A5: Acidic impurities can be effectively removed by performing an aqueous workup. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize the acid, which can then be removed in the aqueous phase.
Troubleshooting Guides
Route 1: Oxidation of Pent-3-yn-2-ol
This route involves the oxidation of the secondary alcohol, Pent-3-yn-2-ol, to the corresponding ketone, this compound. Common oxidation methods include Swern oxidation and the use of pyridinium chlorochromate (PCC).
| Impurity | Source | Recommended Removal Method |
| Pent-3-yn-2-ol | Unreacted starting material | Fractional Distillation or Column Chromatography |
| Over-oxidation products (e.g., carboxylic acids) | Occurs with stronger oxidizing agents or presence of water | Aqueous workup with a mild base (e.g., NaHCO₃ solution) |
| Dimethyl sulfide (DMS) | Byproduct of Swern oxidation | Careful evaporation in a well-ventilated fume hood; residual amounts can be oxidized with a mild oxidant. |
| Triethylammonium salts | Byproduct of Swern oxidation | Aqueous workup (washing with water) |
| Chromium salts | Byproduct of PCC oxidation | Filtration through a pad of silica gel or celite |
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Reaction temperature too low. | 1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidant. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of Side Products | 1. Over-oxidation (with PCC if water is present). 2. Pummerer rearrangement (side reaction in Swern oxidation at higher temperatures). | 1. Ensure anhydrous conditions for PCC oxidation. 2. Maintain a low reaction temperature (typically -78 °C) during the Swern oxidation. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product loss during solvent removal due to volatility. | 1. Add brine to the aqueous layer to break the emulsion. 2. Use a rotary evaporator at a controlled temperature and reduced pressure. |
Route 2: Acylation of Propyne
This method involves the reaction of propyne with an acetylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst (a Friedel-Crafts-type reaction). This reaction can be challenging due to the gaseous nature of propyne and potential side reactions.
| Impurity | Source | Recommended Removal Method |
| Acetic Acid | Byproduct from the use of acetic anhydride | Aqueous workup with a mild base (e.g., NaHCO₃ solution) |
| Unreacted Acetic Anhydride | Excess starting material | Quench with water during workup, followed by extraction. |
| β-chlorovinyl ketones | Side reaction with acyl chlorides and Lewis acids | Column chromatography or treatment with a mild base to promote elimination to the desired ynone.[1] |
| Polymeric materials | Polymerization of propyne | Filtration; the desired product can be purified by distillation. |
| Lewis Acid Residues (e.g., AlCl₃) | Catalyst | Careful quenching with water/acid followed by aqueous extraction.[2] |
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Inefficient trapping of gaseous propyne. 2. Deactivation of the Lewis acid catalyst by moisture. 3. Low reactivity of the alkyne. | 1. Ensure a well-sealed reaction setup and efficient bubbling of propyne through the reaction mixture. 2. Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere. 3. Consider using a more reactive propyne equivalent or a more active catalyst system. |
| Formation of a Complex Product Mixture | 1. Polymerization of propyne. 2. Side reactions of the acylium ion. 3. Isomerization of the product. | 1. Use an excess of the aromatic substrate (if applicable) or control the reaction temperature. 2. Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired acylation. 3. Analyze the product mixture by GC-MS or NMR to identify isomers and adjust purification strategy. |
| Difficult Workup | 1. Formation of a gelatinous precipitate of aluminum hydroxide. | Quench the reaction with dilute acid (e.g., HCl) instead of water to keep the aluminum salts dissolved in the aqueous phase.[2] |
Experimental Protocols
Protocol 1: Oxidation of Pent-3-yn-2-ol via Swern Oxidation
This protocol is a general guideline and may require optimization.
Materials:
-
Pent-3-yn-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes at -78 °C.[3]
-
Add a solution of Pent-3-yn-2-ol (1.0 eq.) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 45 minutes at -78 °C.[3]
-
Slowly add triethylamine (5.0 eq.) to the flask. After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.[3]
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[3]
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by fractional distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.[3]
Protocol 2: Oxidation of Pent-3-yn-2-ol using Pyridinium Chlorochromate (PCC)
This protocol is a general guideline and may require optimization.
Materials:
-
Pent-3-yn-2-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel or Celite
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and a small amount of silica gel or Celite in anhydrous dichloromethane, add a solution of Pent-3-yn-2-ol (1 equivalent) in anhydrous dichloromethane.[4]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[4]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation or flash column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Pent-3-yn-2-one
Welcome to the Technical Support Center for the synthesis of Pent-3-yn-2-one. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Route 1: Friedel-Crafts Acylation of Trimethyl(prop-1-ynyl)silane
Issue 1: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Moisture in Reaction | The Lewis acid catalyst (e.g., AlCl₃) and acetyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Lewis Acid | The activity of the Lewis acid is crucial. Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored under inert gas. |
| Incorrect Stoichiometry | An excess of the Lewis acid is often required to drive the reaction to completion. A 1.1 to 1.5 molar equivalent of the Lewis acid relative to the silylated alkyne is a good starting point. |
| Low Reaction Temperature | While the initial mixing is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can improve conversion. |
| Inefficient Quenching | Quenching the reaction with ice-cold dilute HCl is a critical step to decompose the aluminum chloride complex and liberate the product. Ensure the quenching is done slowly and with vigorous stirring. |
Issue 2: Presence of Significant Byproducts
-
Symptom: TLC or GC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired product.
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Desilylation of Starting Material | The trimethylsilyl group can be cleaved under the reaction conditions, leading to the formation of propyne, which can then undergo other reactions. Ensure the reaction is not heated excessively and the reaction time is optimized. |
| Polymerization | Ynones can be prone to polymerization, especially in the presence of strong acids and heat. Maintain a low reaction temperature and minimize the reaction time. |
| Incomplete Reaction | Unreacted trimethyl(prop-1-ynyl)silane will be present in the crude product. Monitor the reaction by TLC or GC to ensure completion. |
Route 2: Oxidation of Pent-3-yn-2-ol
Issue 1: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-oxidation | Strong oxidizing agents can lead to cleavage of the carbon-carbon triple bond. Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.[1] |
| Incomplete Oxidation | Insufficient amount of oxidizing agent or short reaction time can lead to incomplete conversion of the starting alcohol. Use a slight excess of the oxidizing agent and monitor the reaction progress by TLC. |
| Volatilization of Product | This compound is a relatively volatile compound. Care should be taken during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure. |
Issue 2: Formation of Side Products
-
Symptom: The presence of impurities is observed in the crude product analysis.
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Formation of Aldehyde Impurity | If the starting material contains any primary alcohol impurity, it will be oxidized to the corresponding aldehyde. Ensure the purity of the starting Pent-3-yn-2-ol. |
| Reaction with Solvent | Some oxidizing agents can react with certain solvents. Choose a solvent that is inert to the oxidizing agent being used (e.g., dichloromethane for PCC oxidation). |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound with high yield?
Both the Friedel-Crafts acylation of trimethyl(prop-1-ynyl)silane and the oxidation of Pent-3-yn-2-ol can provide good yields. The acylation route often offers a higher reported yield (around 86%) compared to the oxidation route (around 77%). However, the choice of method may depend on the availability of starting materials and the specific experimental capabilities.
Q2: How can I effectively purify the final product?
This compound can be purified by fractional distillation under reduced pressure.[2] For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is also an effective method.[2]
Q3: What are the key safety precautions to consider during the synthesis?
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and should be cooled during the initial addition of reagents.[3]
-
Oxidation: Many oxidizing agents, such as chromium-based reagents, are toxic and should be handled with care. The Swern oxidation involves the use of oxalyl chloride and dimethyl sulfoxide at low temperatures, which requires careful temperature control to avoid side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Materials:
-
Trimethyl(prop-1-ynyl)silane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add a solution of trimethyl(prop-1-ynyl)silane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis of this compound via Oxidation of Pent-3-yn-2-ol
This protocol describes a general procedure using pyridinium chlorochromate (PCC).
Materials:
-
Pent-3-yn-2-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add PCC (1.5 equivalents) and anhydrous dichloromethane.
-
To this stirred suspension, add a solution of Pent-3-yn-2-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® topped with silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield this compound.
Data Summary
| Synthesis Route | Key Reagents | Reported Yield | Reference |
| Friedel-Crafts Acylation | Trimethyl(prop-1-ynyl)silane, Acetyl Chloride, AlCl₃ | ~86% | - |
| Oxidation | Pent-3-yn-2-ol, PCC | ~77% | - |
Note: Yields are dependent on specific reaction conditions and scale.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield.
References
Purification of Pent-3-yn-2-one by distillation or chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pent-3-yn-2-one by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development.
Distillation
Troubleshooting Guide
Issue: The observed boiling point is significantly different from the expected value.
-
Possible Cause 1: Incorrect pressure reading. Manometer readings can be inaccurate. Ensure your pressure gauge is calibrated correctly.
-
Possible Cause 2: Presence of impurities. Volatile impurities can lower the boiling point (azeotrope formation), while less volatile impurities can elevate it.
-
Solution:
-
Verify the accuracy of your pressure measurement system.
-
Analyze a small sample of the crude material by GC-MS or NMR to identify potential impurities.
-
If volatile impurities are present, a fractional distillation might be necessary.
-
Issue: The product is decomposing during distillation.
-
Possible Cause: this compound may be thermally sensitive, especially at its atmospheric boiling point.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.
-
Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the compound at the given pressure to avoid overheating.
-
Minimize the distillation time.
-
Issue: Bumping or uneven boiling is occurring.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure efficient stirring if using a magnetic stirrer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), the boiling point is approximately 133°C[1]. Under vacuum, the boiling point will be lower. For instance, one source reports a boiling point of 105.1°C at 760 mmHg, which may indicate some variance in reported values or measurement conditions[2].
Q2: When should I use simple distillation versus fractional distillation?
Simple distillation is suitable if the impurities are non-volatile or have a boiling point that differs from this compound by at least 70°C[3]. Fractional distillation is necessary when separating from impurities with close boiling points, such as isomers or byproducts from the synthesis[3][4].
Q3: Can I use vacuum distillation for this compound?
Yes, vacuum distillation is highly recommended to prevent potential thermal decomposition, as it allows the compound to boil at a lower temperature[3].
Quantitative Data
| Property | Value | Source |
| Boiling Point | 133°C at atmospheric pressure | [1] |
| Boiling Point | 105.1°C at 760 mmHg | [2] |
| Melting Point | -28.7°C | [1] |
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer.
-
Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gently heat the flask.
-
Fraction Collection:
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the expected boiling point for the measured pressure, switch to a clean, pre-weighed receiving flask to collect the purified this compound.
-
Maintain a steady distillation rate of 1-2 drops per second.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Chromatography
Troubleshooting Guide
Issue: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low.
-
Solution 1:
-
Develop an optimal solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.
-
A good starting point for a moderately polar compound like this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.
-
Solution 2:
-
As a general rule, use about 40 g of silica gel for every 1 g of crude mixture[5].
-
If the separation is particularly difficult, increase the ratio of adsorbent to sample.
-
Issue: Tailing of the spot on the TLC plate.
-
Possible Cause: The compound may be somewhat acidic or interacting strongly with the silica gel.
-
Solution:
-
Add a small amount (0.5-1%) of a modifier to the eluent. For a neutral to slightly acidic compound, a small amount of acetic acid might help. However, for a ketone, this is less likely to be the issue. More commonly, for basic compounds, triethylamine is added.
-
Ensure the compound is fully dissolved and not interacting with residual acid on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What stationary phase is suitable for the chromatography of this compound?
Silica gel is a common and appropriate choice for the purification of moderately polar organic compounds like this compound. Alumina could also be used, but silica is generally the first choice.
Q2: How do I choose the right solvent system for column chromatography?
The best solvent system should be determined by preliminary analysis using thin-layer chromatography (TLC)[5]. The goal is to find a solvent or solvent mixture that moves this compound to an Rf of approximately 0.35 while providing good separation from impurities[6]. The eluting power of solvents generally increases with polarity. A typical elutropic series for silica gel is: hexane < toluene < dichloromethane < diethyl ether < ethyl acetate < acetone < methanol[6].
Q3: Should I use a gradient or isocratic elution?
If TLC analysis shows that the impurities have Rf values that are either very close to this compound or very different (some at the baseline, some at the solvent front), a gradient elution will likely provide a better and faster separation[5]. Start with a low polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute the product and then any more polar impurities.
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the proportion of the more polar solvent.
-
Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Troubleshooting workflow for the chromatography of this compound.
References
Preventing side reactions during Michael additions with Pent-3-yn-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael additions involving Pent-3-yn-2-one. The information is designed to help you anticipate and resolve common side reactions to improve reaction yield, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Michael additions with this compound?
This compound is a highly reactive Michael acceptor due to its electron-deficient triple bond conjugated with a ketone.[1][2] The primary side reactions of concern are:
-
Polymerization: The high reactivity of the ynone can lead to unwanted polymerization, often initiated by heat, light, or impurities.[3]
-
1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the desired β-carbon (1,4-conjugate addition). This is more common with "hard" nucleophiles.[4][5]
-
Double Michael Addition: Particularly with primary amines or other nucleophiles with multiple reactive sites, a second addition can occur after the first.
-
Retro-Michael Reaction: The reversal of the Michael addition can occur, especially under harsh conditions like high temperatures or strongly basic environments, reducing the overall yield.[6]
-
Solvent Participation: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to undesired byproducts.
Q2: My reaction mixture is turning viscous, and a solid is forming. What is causing this?
This is a classic sign of polymerization.[3] this compound, like other α,β-unsaturated systems, is susceptible to radical, anionic, or cationic polymerization.[3] This can be initiated by radical initiators (like peroxides in older ether solvents), strong bases or acids, high temperatures, or even exposure to UV light.[3]
Q3: How do I choose between a "hard" and "soft" nucleophile to ensure a 1,4-addition?
The Hard and Soft Acids and Bases (HSAB) principle is key here. The β-carbon of the ynone is a "soft" electrophilic center, while the carbonyl carbon is "hard".[5]
-
Soft Nucleophiles (Preferred for Michael Additions): These include enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters), thiols, and cuprates.[7][8] These nucleophiles have a higher energy Highest Occupied Molecular Orbital (HOMO), which favors orbital-controlled addition to the β-carbon.[9]
-
Hard Nucleophiles (Tend to cause 1,2-addition): These include Grignard reagents (without copper catalysts), organolithium compounds, and hydrides.[5][7] Their reactivity is more governed by electrostatics, leading them to attack the more positively charged carbonyl carbon.
Q4: Can the choice of catalyst influence the outcome of the reaction?
Absolutely. The catalyst is crucial for both rate and selectivity.
-
Base Catalysis: Weak bases are generally preferred to generate the nucleophile without promoting polymerization or other side reactions.[10] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or DBU.[11][12]
-
Acid Catalysis: Protic or Lewis acids can activate the ynone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. In some cases, acid catalysis has been shown to dramatically increase the reaction rate.[13]
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline or thiourea, can be used to achieve high enantioselectivity in the Michael adduct, which is critical in pharmaceutical synthesis.[14][15]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Michael Adduct | 1. Decomposition/Polymerization: The ynone is unstable under the reaction conditions.[3] 2. Inactive Nucleophile: The base may be too weak to deprotonate the Michael donor. 3. Retro-Michael Reaction: The reaction equilibrium favors the starting materials, often due to high temperature.[6] 4. Steric Hindrance: Bulky substituents on the nucleophile or acceptor may be slowing the reaction.[16] | 1. Lower Reaction Temperature: Run the reaction at 0°C or room temperature. Protect the flask from light. Use freshly purified, peroxide-free solvents.[3] 2. Select a Stronger Base: If using a weak carbon nucleophile, consider a slightly stronger, non-nucleophilic base. Ensure the base is anhydrous if required. 3. Use Milder Conditions: Avoid prolonged heating. Work up the reaction as soon as TLC or GC/MS indicates completion. 4. Increase Reaction Time or Use a More Active Catalyst: Allow the reaction to proceed for a longer period. A catalyst may be required to overcome the activation energy barrier. |
| Significant Formation of 1,2-Addition Product | 1. "Hard" Nucleophile Used: The nucleophile (e.g., Grignard reagent) preferentially attacks the carbonyl carbon.[5][7] 2. Reaction Temperature is Too Low (Kinetic Control): In some cases, 1,2-addition is the faster, kinetically favored pathway.[4][17] | 1. Switch to a "Soft" Nucleophile: Use a Gilman reagent (organocuprate) instead of a Grignard or organolithium. For enolates, use those stabilized by two electron-withdrawing groups.[18] 2. Modify Reaction Conditions: For some systems, allowing the reaction to warm to room temperature can favor the thermodynamically more stable 1,4-adduct. |
| Formation of Double-Addition Products | 1. Incorrect Stoichiometry: An excess of the Michael acceptor (this compound) is present relative to a nucleophile with multiple reactive sites (e.g., primary amine). 2. High Reactivity: The mono-adduct is still nucleophilic and reacts faster with the acceptor than the original nucleophile. | 1. Use an Excess of the Nucleophile: Reverse the stoichiometry, using an excess of the amine or other Michael donor to ensure the ynone is consumed before it can react a second time. 2. Add the Ynone Slowly: Use a syringe pump to add the this compound slowly to the solution of the nucleophile. This keeps the instantaneous concentration of the acceptor low. |
| Mixture of E/Z Isomers in Product | 1. Reaction Conditions: The stereochemical outcome of the addition to an alkyne can be highly dependent on the solvent, catalyst, and nucleophile.[19] 2. Post-Reaction Isomerization: The initial product may isomerize to the more thermodynamically stable isomer during workup or purification.[6] | 1. Screen Solvents and Catalysts: The choice of a protic vs. aprotic solvent or a specific base can influence the stereoselectivity.[6][19] 2. Use Mild Workup/Purification: Avoid exposure to strong acids, bases, or high heat during purification to preserve the initial isomeric ratio. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during Michael additions with this compound.
Caption: A decision-tree diagram for troubleshooting common side reactions.
Experimental Protocols
Below are representative protocols for performing a Michael addition to this compound with different classes of nucleophiles.
Protocol 1: Thia-Michael Addition of Thiophenol
This protocol describes the rapid and efficient addition of a soft sulfur nucleophile.
-
Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 10 mmol, 0.82 g) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add thiophenol (1.0 eq, 10 mmol, 1.10 g) to the stirring solution.
-
Catalyst Addition: Add triethylamine (Et₃N) (0.1 eq, 1 mmol, 0.14 mL) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, quench by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting adduct, 4-(phenylthio)pent-3-en-2-one, can be further purified by column chromatography if necessary.
Protocol 2: Michael Addition of Diethyl Malonate
This protocol outlines the classic base-catalyzed addition of a stabilized carbon nucleophile.[11]
-
Preparation: To a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (25 mL).
-
Base Preparation: Carefully add sodium metal (0.1 eq, 1 mmol, 23 mg) in small pieces to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
Reagent Addition: To the sodium ethoxide solution, add diethyl malonate (1.1 eq, 11 mmol, 1.76 g), followed by this compound (1.0 eq, 10 mmol, 0.82 g).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the reaction is complete. Gentle heating (40-50°C) may be required for less reactive systems.
-
Work-up: Cool the reaction mixture to room temperature and neutralize by adding 1 M HCl dropwise until the pH is ~7. Remove the ethanol under reduced pressure.
-
Purification: Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 1,5-dicarbonyl adduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Michael Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Pent-3-yn-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pent-3-yn-2-one. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My Sonogashira coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Sonogashira coupling for this synthesis can stem from several factors. A primary concern is the deactivation of the palladium catalyst, which can manifest as the formation of palladium black.[1] Additionally, the choice of reaction parameters is crucial. Key areas to troubleshoot include:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal. Consider using more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[1]
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive starting materials may require elevated temperatures to drive the reaction to completion.[1][2] A systematic optimization of the temperature is recommended.
-
Base Selection: An appropriate base is necessary for the deprotonation of propyne. While amine bases like triethylamine are common, stronger inorganic bases such as cesium carbonate or potassium carbonate might be more effective.[1]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or NMP can be more effective than less polar options like THF or toluene.[1]
-
Reagent Purity: Ensure all reagents, especially the terminal alkyne (propyne), are pure and the solvents are anhydrous and degassed to prevent side reactions.[3]
Q2: I am observing a significant amount of a dimeric by-product in my Sonogashira reaction. What is this and how can it be minimized?
A2: The dimeric by-product is likely the result of the homocoupling of propyne, a common side reaction known as Glaser coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4] To minimize this side reaction, consider the following strategies:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to conduct the reaction under copper-free conditions.[1][4] This may necessitate a more active palladium catalyst system and potentially higher reaction temperatures or longer reaction times.
-
Inert Atmosphere: If using a copper co-catalyst, it is critical to maintain a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[3]
-
Degassing Solvents: Thoroughly degas all solvents prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[1]
Q3: When oxidizing pent-3-yn-2-ol to this compound, I am getting a low yield and several unidentified by-products. What could be the issue?
A3: Low yields and by-product formation during the oxidation of pent-3-yn-2-ol can be attributed to several factors, primarily related to the choice of oxidizing agent and reaction conditions.
-
Over-oxidation: Strong oxidizing agents, particularly those used in aqueous conditions like Jones reagent (chromic acid), can potentially lead to cleavage of the alkyne bond or other side reactions if not carefully controlled.[5][6]
-
Reaction Temperature: Many oxidation reactions are exothermic. It is crucial to control the temperature, often by performing the reaction at low temperatures (e.g., -78 °C for Swern oxidation), to minimize side reactions.[7][8]
-
Choice of Oxidant: For substrates with sensitive functional groups like alkynes, milder and more selective oxidizing agents are often preferred. Consider using Dess-Martin periodinane (DMP) or a Swern oxidation protocol, which are known for their mild conditions and high chemoselectivity.[9][10][11][12]
-
Anhydrous Conditions: For Swern and DMP oxidations, maintaining anhydrous conditions is critical to prevent reagent decomposition and ensure efficient conversion.
Q4: My purification of this compound by distillation is resulting in product loss. Are there alternative purification methods?
A4: While distillation is a common purification method, the volatility of this compound can lead to losses. If you are experiencing significant product loss, consider purification by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, should provide good separation from less volatile impurities.
Quantitative Data Summary
The following table summarizes plausible reaction conditions for the synthesis of this compound via two primary routes, allowing for easy comparison.
| Parameter | Sonogashira Coupling | Oxidation of Pent-3-yn-2-ol |
| Starting Materials | Acetyl chloride, Propyne | Pent-3-yn-2-ol |
| Catalyst/Reagent | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Dess-Martin Periodinane (1.1 equiv) |
| Base | Triethylamine (2 equiv) | - |
| Solvent | THF | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 80-90% | 90-95% |
Experimental Protocols
Method 1: Sonogashira Coupling of Acetyl Chloride with Propyne
This protocol outlines a plausible procedure for the synthesis of this compound via a Sonogashira coupling reaction.
Materials:
-
Acetyl chloride
-
Propyne (condensed or from a cylinder)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq) to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble propyne gas through the solution or add a pre-condensed solution of propyne in THF (1.2 eq).
-
Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Method 2: Oxidation of Pent-3-yn-2-ol using Dess-Martin Periodinane (DMP)
This protocol provides a mild and efficient method for the oxidation of pent-3-yn-2-ol to this compound.[9][10]
Materials:
-
Pent-3-yn-2-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add pent-3-yn-2-ol (1.0 eq) and anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
Stability and degradation pathways of Pent-3-yn-2-one under storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation pathways of Pent-3-yn-2-one under storage. The information is designed to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your research materials.
Disclaimer: Specific quantitative stability data for this compound is not extensively available in public literature. The information provided here is based on the general chemical properties and reactivity of α,β-alkynyl ketones. For critical applications, it is strongly recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound during storage?
A1: this compound is a reactive organic compound due to the presence of a conjugated ketone and an alkyne functional group. The primary stability concerns are its susceptibility to polymerization, nucleophilic attack (Michael addition), and potential degradation under exposure to heat, light, and incompatible materials.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, it is advisable to store the compound at low temperatures, under an inert atmosphere, and protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the reactivity of ynones, the following degradation pathways are plausible:
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Polymerization: The activated triple bond can undergo polymerization, especially when exposed to heat, light, or catalytic impurities.
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Michael Addition: Nucleophiles (e.g., water, amines, thiols) can add across the carbon-carbon triple bond.
-
Hydration: In the presence of moisture, the alkyne can be hydrated to form a β-diketone.
-
Oxidation: While less common for the alkyne itself without specific catalysts, oxidative cleavage can occur under harsh conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify and quantify the parent compound as well as any potential impurities or degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Low Yields
| Symptom | Possible Cause | Recommended Action |
| Variable reaction yields, unexpected side products. | Degradation of this compound starting material. | Re-evaluate the purity of your this compound stock using GC-MS or ¹H NMR. Ensure proper storage conditions are maintained. |
| No reaction or incomplete reaction. | Presence of inhibitors from degradation. | Purify the this compound sample before use, for example, by passing it through a short plug of neutral alumina. |
| Formation of a viscous or solid material in the stock vial. | Polymerization of the compound. | Discard the stock and obtain a fresh batch. Store the new batch under stricter inert conditions and at a lower temperature. |
Issue 2: Appearance of Unknown Peaks in Analytical Data (GC-MS, NMR)
| Symptom | Possible Cause | Recommended Action |
| New peaks in the GC-MS chromatogram of an aged sample. | Formation of volatile degradation products. | Compare the mass spectra of the new peaks with potential degradation products (e.g., hydrated products, Michael adducts). |
| Additional signals in the ¹H or ¹³C NMR spectrum. | Presence of impurities from synthesis or degradation. | Characterize the impurities by analyzing their chemical shifts and coupling constants. Compare with spectra of potential starting materials or byproducts. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. 2-8°C for short-term storage. | To minimize the rate of degradation reactions, including polymerization. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |
| Light Exposure | Store in an amber or opaque vial, in the dark. | To prevent light-induced degradation and polymerization. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | To prevent exposure to air and moisture, and ensure chemical compatibility. |
Table 2: Potential Impurities in this compound
| Impurity | Potential Source | Analytical Detection Method |
| Pent-3-yn-2-ol | Incomplete oxidation of the corresponding alcohol during synthesis. | GC-MS, ¹H NMR |
| Polymeric materials | Spontaneous polymerization during storage or synthesis. | Visual inspection (increased viscosity), NMR (broad signals). |
| Michael addition products | Reaction with nucleophiles (e.g., water, residual amines from synthesis). | GC-MS, LC-MS, NMR |
| Solvents | Residual solvents from synthesis and purification. | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to reference data and spectral libraries.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals corresponding to the protons of this compound and any identified impurities. The relative integration values can be used to estimate the purity of the sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for storage, analysis, and troubleshooting.
Technical Support Center: Troubleshooting Reactions with Pent-3-yn-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during chemical reactions involving Pent-3-yn-2-one. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve low conversion rates and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a low conversion rate. What are the initial checks I should perform?
A1: When troubleshooting low conversion rates, a systematic evaluation of your experimental setup and reagents is crucial. Begin by verifying the following:
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Reagent Purity: Ensure that this compound and all other reactants, solvents, and catalysts are of high purity and free from contaminants. Water and oxygen can be particularly detrimental in many reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, confirm that your inert atmosphere (e.g., nitrogen or argon) is of high purity and that all glassware was properly dried.
-
Reaction Temperature: Calibrate your heating or cooling apparatus to ensure the reaction is proceeding at the intended temperature. Inaccurate temperatures can significantly impact reaction kinetics.
-
Stoichiometry: Double-check the molar ratios of your reactants and catalysts. An incorrect ratio can lead to incomplete conversion or the formation of side products.
-
Catalyst Activity: If using a catalyst, ensure it is active and has not degraded due to improper storage or handling.
Q2: I am observing the formation of multiple unexpected products in my reaction. What are the likely side reactions with this compound?
A2: this compound, as an α,β-unsaturated ketone (ynone), has multiple reactive sites. Common side reactions include:
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Polymerization: Ynones can be susceptible to polymerization, especially in the presence of strong bases or acids, or at elevated temperatures.
-
Michael Addition (1,4-addition) vs. 1,2-Addition: Nucleophiles can attack either the β-carbon of the alkyne (Michael addition) or the carbonyl carbon (1,2-addition). The regioselectivity can be influenced by the nature of the nucleophile, solvent, and temperature. Hard nucleophiles like Grignard reagents may favor 1,2-addition, while softer nucleophiles like thiols and amines tend to favor Michael addition.
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Isomerization: Under certain conditions, the alkyne may isomerize to an allene or a conjugated diene.
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Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.
Q3: How can I improve the selectivity between Michael (1,4) and 1,2-addition in my reaction with this compound?
A3: Influencing the regioselectivity of nucleophilic attack is a common challenge. Here are some strategies:
-
Choice of Nucleophile: As a general rule, "soft" nucleophiles (e.g., thiols, cyanides, enamines) tend to favor 1,4-addition, while "hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) often favor 1,2-addition.
-
Use of Lewis Acids: The addition of a Lewis acid can sometimes chelate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents may favor 1,4-addition in some cases.
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the 1,4-adduct.
Troubleshooting Guides for Specific Reactions
Case Study 1: Michael Addition of a Thiol to this compound
Problem: Low yield of the desired 4-(organothio)pent-3-en-2-one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Thia-Michael addition.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Ineffective Base | The base may be too weak to effectively deprotonate the thiol to the more nucleophilic thiolate. Consider using a stronger, non-nucleophilic base such as DBU or an organic base like triethylamine. Ensure at least a catalytic amount is used, and in some cases, a stoichiometric amount may be necessary. |
| Thiol Oxidation | Thiols can oxidize to disulfides, especially in the presence of air. Ensure the thiol is fresh and the reaction is performed under an inert atmosphere. |
| Reversible Reaction | The retro-Michael addition may be occurring. Try running the reaction at a lower temperature to favor the forward reaction. |
| Formation of Bis-Adduct | The product itself can act as a nucleophile. Using a slight excess of the thiol can help to minimize this side reaction. |
Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask, add thiophenol (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add triethylamine (Et₃N) (0.1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
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Reaction Monitoring: Stir the reaction for 30-60 minutes. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylthio)pent-3-en-2-one.
Case Study 2: 1,3-Dipolar Cycloaddition with an Azide
Problem: Low yield of the triazole product from the reaction of this compound with an organic azide.
Troubleshooting Signaling Pathway:
Caption: Key parameters to investigate for low-yielding 1,3-dipolar cycloadditions.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For copper-catalyzed azide-alkyne cycloadditions (CuAAC), ensure the Cu(I) source is active. If starting with Cu(II), a reducing agent like sodium ascorbate is necessary. The choice of ligand can also be critical. |
| Thermal Instability of Azide | Organic azides can be thermally unstable. If the reaction requires elevated temperatures, consider if the azide is decomposing. Running the reaction at a lower temperature for a longer duration may be beneficial. |
| Steric Hindrance | Bulky substituents on either the azide or the alkyne can slow down the reaction. In such cases, longer reaction times or higher temperatures may be required. |
| Formation of Regioisomers | For unsymmetrical internal alkynes like this compound, the formation of two regioisomers is possible, which can complicate purification and lower the yield of the desired isomer. Ruthenium catalysts are known to favor the formation of 1,5-disubstituted triazoles. |
Quantitative Data from a Related Reaction:
The ruthenium-catalyzed cycloaddition of benzyl azide with hex-3-yn-2-one (a close analog of this compound) provides a benchmark for expected yields.[1]
| Alkyne | Azide | Catalyst | Solvent | Temperature | Yield of Triazole |
| Hex-3-yn-2-one | Benzyl azide | Cp*RuCl(PPh₃)₂ | Benzene | Reflux | 90% |
Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide to this compound (Representative)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.75 mmol, 1.5 eq) and Cp*RuCl(PPh₃)₂ (0.05 mmol, 10 mol%) in anhydrous benzene (5 mL).
-
Reagent Addition: Add benzyl azide (0.50 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel to isolate the triazole product.
Case Study 3: Synthesis of this compound via Meyer-Schuster Rearrangement
Problem: Low yield in the synthesis of this compound from the corresponding propargyl alcohol (pent-2-yn-4-ol).
Logical Relationship Diagram for Synthesis Optimization:
Caption: Decision-making process for optimizing the Meyer-Schuster rearrangement.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Traditional Meyer-Schuster rearrangements use strong acids, which can lead to side reactions.[2] Milder conditions using Lewis acids (e.g., InCl₃) or transition metal catalysts (e.g., gold or ruthenium-based) can improve yields and selectivity.[2] |
| Incomplete Reaction | The rearrangement may be slow under the chosen conditions. Monitor the reaction over time to determine the optimal reaction duration. Microwave irradiation has been shown to shorten reaction times and improve yields in some cases.[2] |
| Formation of Allenic Ketone | An allenic ketone can be a potential byproduct. The choice of catalyst and reaction conditions can influence the product distribution. |
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement (Representative)
-
Catalyst Preparation: In a flask, dissolve PPh₃AuNTf₂ (0.02 mmol, 2 mol%) and 4-methoxyphenylboronic acid (0.2 mmol, 0.2 eq) in toluene (5 mL) at room temperature.
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Substrate Addition: Add a solution of pent-2-yn-4-ol (1.0 mmol, 1.0 eq) in toluene (5 mL) to the catalyst mixture.
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Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Work-up: Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain this compound.
References
Technical Support Center: Analysis of Pent-3-yn-2-one Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the identification of byproducts in reactions involving Pent-3-yn-2-one using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Impurities in the starting material. | Analyze the commercial this compound starting material by GC-MS to identify any inherent impurities. Common impurities can include residual solvents from synthesis or small amounts of isomeric compounds. |
| Side reactions occurring during the primary transformation. | Depending on the reaction, byproducts can arise from various pathways. For example, in Michael additions, both 1,2- and 1,4-addition products may form. In pyrazole synthesis, the formation of regioisomers is a common side reaction. | |
| Contamination from the GC-MS system. | Run a blank solvent injection to check for system contamination. Common contaminants include column bleed, septum bleed, and residues from previous injections. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Silanizing the inlet liner can help reduce active sites. |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization of the analytes without causing thermal degradation. | |
| Mismatch between sample solvent and stationary phase polarity. | Ensure the solvent used to dissolve the sample is compatible with the GC column's stationary phase. | |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Verify the stability of the GC oven temperature and the carrier gas flow controller. |
| Column degradation. | Condition the column regularly and trim the first few centimeters if contamination is suspected. | |
| Difficulty in Identifying Isomeric Byproducts | Co-elution of isomers. | Optimize the GC temperature program to improve the separation of isomers. Using a longer GC column or a column with a different stationary phase can also enhance resolution. |
| Similar mass spectra of isomers. | While electron ionization (EI) mass spectra of isomers can be very similar, careful examination of minor differences in fragmentation patterns can sometimes aid in identification. The use of chemical ionization (CI) may provide more distinct molecular ion information. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in the Michael addition of amines to this compound?
A1: The Michael addition of a primary or secondary amine to this compound is expected to yield the corresponding β-enaminone as the major product. However, several byproducts can be formed and detected by GC-MS:
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1,2-Addition Product: Addition of the amine to the carbonyl carbon can occur, leading to the formation of a hemiaminal intermediate, which may be observed or could dehydrate to form an enamine.
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Double Michael Addition: If the amine has two reactive N-H bonds, a second Michael addition to another molecule of this compound can occur, leading to a dimeric byproduct.
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Unreacted Starting Materials: Residual this compound and the starting amine will likely be present in the reaction mixture.
Q2: We are synthesizing a pyrazole from this compound and a substituted hydrazine. Our GC-MS shows two major peaks with very similar mass spectra. What are they?
A2: The reaction of a 1,3-dicarbonyl compound (or its equivalent, like this compound) with a substituted hydrazine can lead to the formation of two constitutional isomers, known as regioisomers. This is a common occurrence in pyrazole synthesis. The two peaks you are observing are likely the two possible regioisomers of your target pyrazole. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent on the hydrazine.
Quantitative Data on Regioisomer Formation in Pyrazole Synthesis:
While specific quantitative data for every reaction is highly dependent on the exact substrates and conditions, literature on similar reactions suggests that the ratio of regioisomers can range from being highly selective for one isomer to forming nearly a 1:1 mixture. For example, the reaction of a non-symmetric β-diketone with methylhydrazine can result in a mixture of 1,3- and 1,5-disubstituted pyrazoles.
Q3: Can the Meyer-Schuster rearrangement of Pent-3-yn-2-ol be a source of impurities in this compound reactions?
A3: Yes, indirectly. The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone.[1] Therefore, if your synthesis of this compound starts from Pent-3-yn-2-ol, incomplete reaction or side reactions during the rearrangement could lead to impurities. The primary product of the Meyer-Schuster rearrangement of Pent-3-yn-2-ol is Pent-3-en-2-one. This enone could be present as an impurity in your this compound starting material and could participate in subsequent reactions, leading to unexpected byproducts.
Q4: What is a general GC-MS protocol for analyzing a reaction mixture of this compound with an amine?
A4: The following is a general starting point for a GC-MS method. Optimization will be necessary for your specific instrumentation and reaction components.
Experimental Protocol: GC-MS Analysis of this compound Michael Addition Reaction
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Sample Preparation:
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Quench the reaction by adding a suitable reagent (e.g., a mild acid to neutralize a basic catalyst).
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Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate.
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Dilute an aliquot of the organic extract with the same solvent to a final concentration suitable for GC-MS analysis (typically 1-10 ppm).
-
-
GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Section 3: Visualizing Reaction Pathways
The following diagrams illustrate common reaction pathways and potential byproduct formation in reactions involving this compound.
Caption: Michael addition of an amine to this compound.
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Meyer-Schuster rearrangement of Pent-3-yn-2-ol.
References
Technical Support Center: Managing Pent-3-yn-2-one in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the volatility and pronounced unpleasant odor of Pent-3-yn-2-one in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and should be handled with care. It is also associated with a strong, unpleasant odor.[1] Inhalation of vapors may cause respiratory irritation, and direct contact can cause skin and eye irritation.
Q2: What are the key physical properties of this compound that I should be aware of?
A2: Understanding the physical properties of this compound is crucial for safe handling. Key properties are summarized in the table below.
Q3: How can I minimize exposure to this compound vapors and odor during my experiments?
A3: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This will help to contain and exhaust volatile vapors and odors. Ensure the fume hood sash is kept at the lowest practical height.
Q4: What is the best way to store this compound to minimize volatility and odor issues?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3] Storing it in a designated flammables cabinet is recommended.
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4] Ensure the area is well-ventilated to disperse any remaining vapors. Always wear appropriate personal protective equipment (PPE) during cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Strong, persistent odor in the lab even when not actively using the compound. | Improper storage container sealing. Contaminated work surfaces. Inadequate ventilation. | Ensure the container cap is tightly secured. Consider using parafilm for an extra seal. Decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent. Verify that the laboratory ventilation system and fume hoods are functioning correctly. |
| Difficulty in handling the compound due to its high volatility. | Working at ambient temperature. Transferring in an open environment. | Pre-cool the this compound container in an ice bath before use to reduce its vapor pressure. Perform all transfers and manipulations within a chemical fume hood. Use a cold trap to capture volatile emissions during reactions or distillations. |
| Odor complaints from adjacent labs or offices. | Leaks in the exhaust ducting of the fume hood. Insufficient odor neutralization measures. | Report the issue to your facility's maintenance or safety department to inspect the fume hood and exhaust system. Implement an odor control system, such as a chemical scrubber, at the exhaust point of the fume hood. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7299-55-0 | [1] |
| Molecular Formula | C5H6O | [5] |
| Molecular Weight | 82.10 g/mol | [5] |
| Boiling Point | 133 °C | [1] |
| Vapor Pressure | 29.9 mmHg at 25°C | |
| Odor | Pronounced unpleasant | [1] |
| Odor Threshold | Not available for this compound. For the structurally similar 2-Pentanone, the mean odor detection threshold is reported as 10 ppm. | [6] |
Experimental Protocols
Protocol 1: Managing Volatility with a Cold Trap
This protocol describes the setup and use of a standard dry ice/acetone cold trap to capture volatile this compound vapors during a reaction or distillation.
Materials:
-
Dewar flask
-
Cold finger or trapping flask
-
Dry ice
-
Acetone
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Tubing to connect to the vacuum source and reaction apparatus
-
Clamps to secure connections
Procedure:
-
Assemble the Cold Trap:
-
Place the cold finger or trapping flask inside the Dewar flask.
-
Connect the inlet of the cold trap to your reaction apparatus and the outlet to a vacuum source using appropriate tubing and secure with clamps.
-
-
Prepare the Cooling Slurry:
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In a well-ventilated area, slowly add small pieces of dry ice to a sufficient volume of acetone in the Dewar flask until a slurry is formed. The temperature of this slurry will be approximately -78 °C.
-
-
Initiate Cooling:
-
Carefully raise the Dewar flask to immerse the cold finger or trapping flask in the dry ice/acetone slurry.
-
-
Begin the Experiment:
-
Start your reaction or distillation. The volatile this compound vapors will travel into the cold trap and condense on the cold surface.
-
-
Shutdown and Cleanup:
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Once the experiment is complete, turn off the vacuum source and allow the system to return to atmospheric pressure.
-
Carefully lower the Dewar flask and allow the cold trap to warm to room temperature inside the fume hood.
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The condensed this compound can then be safely removed and disposed of according to your institution's hazardous waste procedures.
-
Protocol 2: Odor Neutralization using a Chemical Scrubber
This protocol outlines a general procedure for using a laboratory-scale chemical scrubber with a sodium bisulfite solution to neutralize the odor of this compound from a fume hood exhaust.
Materials:
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Gas washing bottle or impinger (scrubber)
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Tubing to connect to the fume hood exhaust port
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5% (w/v) Sodium bisulfite solution
-
Air sampling pump (optional, for quantitative assessment)
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Odor detection tubes or gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Prepare the Scrubbing Solution:
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Prepare a 5% (w/v) solution of sodium bisulfite in water.
-
-
Set up the Scrubber:
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Fill the gas washing bottle or impinger with the sodium bisulfite solution to the appropriate level.
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Connect the inlet of the scrubber to a port on the fume hood exhaust ducting. The outlet should be vented to the main exhaust or a secondary trap.
-
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Perform the Experiment:
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Conduct your experiment with this compound inside the fume hood. The exhaust air containing the odorous vapors will be bubbled through the sodium bisulfite solution. The bisulfite will react with the ketone, forming a less volatile and less odorous adduct.
-
-
Quantitative Assessment (Optional):
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To quantify the reduction in odor, air samples can be taken before and after the scrubber using an air sampling pump and appropriate sorbent tubes.
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Analyze the samples using GC-MS to determine the concentration of this compound.
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Alternatively, use calibrated odor detection tubes specific for ketones to get a semi-quantitative measure of the concentration reduction.
-
-
Disposal:
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After the experiment, the sodium bisulfite solution containing the neutralized this compound should be disposed of as hazardous waste according to institutional guidelines.
-
Mandatory Visualizations
Caption: Workflow for managing the volatility of this compound using a cold trap.
Caption: Workflow for neutralizing the odor of this compound using a chemical scrubber.
References
- 1. This compound | 7299-55-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Evaluation of odor and sensory irritation thresholds for methyl isobutyl ketone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Pent-3-yn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Pent-3-yn-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The two most prevalent and scalable methods for the synthesis of this compound are the Friedel-Crafts acylation of a suitable propyne precursor and the oxidation of the corresponding secondary alcohol, pent-3-yn-2-ol. Both methods offer good yields and are adaptable to larger-scale production.
Q2: I am observing low yields in my Friedel-Crafts acylation reaction. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation for ynone synthesis are often attributed to the deactivation of the Lewis acid catalyst (e.g., aluminum trichloride) by moisture. It is crucial to use anhydrous solvents and reagents. Another potential issue could be the polymerization of the alkyne starting material, which can be minimized by controlling the reaction temperature and the rate of addition of reactants.
Q3: During the oxidation of pent-3-yn-2-ol, I am getting incomplete conversion. How can I improve this?
A3: Incomplete conversion during the oxidation of secondary alcohols to ketones can be due to an insufficient amount of the oxidizing agent or a reaction time that is too short.[1][2][3] It is recommended to use a slight excess of the oxidizing agent and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. The choice of a suitable oxidizing agent, such as chromic acid or Dess-Martin periodinane, is also critical for efficient conversion.[3]
Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?
A4: Yes, several safety precautions are necessary. When performing a Friedel-Crafts acylation, Lewis acids like aluminum trichloride are highly corrosive and react violently with water. These should be handled in a fume hood with appropriate personal protective equipment (PPE). Similarly, many oxidizing agents used for alcohol oxidation are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: How can I effectively purify the final this compound product?
A5: Purification of this compound can be achieved through distillation or flash column chromatography on silica gel.[4] The choice of method depends on the scale of the reaction and the nature of the impurities. For larger quantities, distillation is often more practical.
Troubleshooting Guides
Method 1: Friedel-Crafts Acylation of Trimethyl(prop-1-ynyl)silane
| Problem | Possible Cause | Solution |
| Low or no product yield | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficiently reactive acylating agent. 3. Polymerization of the alkyne. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. 2. Use a freshly opened or purified acetyl chloride. 3. Maintain a low reaction temperature (e.g., 0 °C) and add the Lewis acid portion-wise. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Polysubstitution (less common for acylation).[5] | 1. Carefully control the reaction temperature throughout the addition and reaction time. 2. Use a stoichiometric amount of the acylating agent. |
| Difficult workup and product isolation | The Lewis acid forms a complex with the ketone product. | Hydrolyze the reaction mixture carefully by pouring it over ice and adding acid to break up the complex.[6] |
Method 2: Oxidation of Pent-3-yn-2-ol
| Problem | Possible Cause | Solution |
| Incomplete reaction | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. 2. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Formation of impurities | Over-oxidation (less likely for secondary alcohols but possible with harsh reagents).[2] | Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[3] |
| Difficult purification | Residual oxidizing agent or its byproducts contaminating the product. | Follow a proper workup procedure specific to the oxidizing agent used. This may involve filtration, extraction, and washing steps before final purification. |
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Friedel-Crafts Acylation | trimethyl(prop-1-ynyl)silane, acetyl chloride | Aluminum trichloride | Dichloromethane | 0 to r.t. | 1 h | 86[7] |
| Oxidation | Pent-3-yn-2-ol | Chromic acid | Acetone | 0 to r.t. | 2 h | 77[7] |
Experimental Protocols
Method 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethyl(prop-1-ynyl)silane (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride (1.1 eq) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
Acylation: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or flash column chromatography.
Method 2: Synthesis of this compound via Oxidation of Pent-3-yn-2-ol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pent-3-yn-2-ol (1.0 eq) in acetone.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add Jones reagent (chromic acid in sulfuric acid and water) dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Workup: Add isopropanol to quench any excess oxidizing agent.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash with acetone. Concentrate the filtrate and then add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: Experimental workflow for the oxidation synthesis of this compound.
Caption: Simplified logical relationship in the Friedel-Crafts acylation for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound|lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Pent-3-yn-2-one (CAS 7299-55-0), a reactive α,β-unsaturated ketone. The objective is to offer a practical resource for selecting appropriate analytical methodologies and interpreting the resulting data. This document outlines detailed experimental protocols and summarizes key quantitative data for the primary analytical techniques used in the structural elucidation and purity assessment of small organic molecules.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
The characterization of this compound relies on a combination of spectroscopic and chromatographic methods to confirm its molecular structure and assess its purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each method provides unique and complementary information.
| Analytical Technique | Information Provided | Key Advantages | Common Alternatives |
| ¹H NMR Spectroscopy | Elucidates the number and connectivity of hydrogen atoms. | Provides detailed structural information, including stereochemistry. | COSY, TOCSY |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon environments. | Reveals the carbon skeleton of the molecule. | DEPT, HSQC, HMBC |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Rapid and non-destructive analysis of functional groups. | Raman Spectroscopy |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | High sensitivity and provides fragmentation patterns for structural clues. | High-Resolution Mass Spectrometry (HRMS) |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture and determines purity. | High-resolution separation for purity analysis and quantification. | High-Performance Liquid Chromatography (HPLC) |
Experimental Data and Protocols
Due to the limited availability of publicly accessible experimental spectral data for this compound, the following tables present predicted data alongside established analytical protocols. These predicted values serve as a reference for researchers in the absence of verified experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds.
Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | CH₃ (acetyl group) |
| ~2.0 | Singlet | 3H | CH₃ (propargyl group) |
Table 2: Predicted ¹³C NMR (Carbon NMR) Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~185 | Quaternary | C=O (carbonyl) |
| ~90 | Quaternary | C≡C (alkyne) |
| ~80 | Quaternary | C≡C (alkyne) |
| ~32 | Primary | CH₃ (acetyl group) |
| ~4 | Primary | CH₃ (propargyl group) |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2250 - 2100 | C≡C stretch | Alkyne |
| ~1715 | C=O stretch | Ketone |
| ~2950 - 2850 | C-H stretch | Alkane (CH₃) |
-
Sample Preparation: Place a small drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 82 | [M]⁺ (Molecular Ion) |
| 67 | [M - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
| 39 | [C₃H₃]⁺ |
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of an organic compound like this compound.
This guide serves as a foundational resource for the analytical characterization of this compound. Researchers are encouraged to use the provided protocols as a starting point and optimize them based on their specific instrumentation and analytical requirements. The predicted spectral data offers a valuable reference for spectral interpretation in the absence of a comprehensive public experimental database.
A Comparative Analysis of Pent-3-yn-2-one's 1H and 13C NMR Spectra
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Pent-3-yn-2-one. For comparative purposes, experimental data for two structurally related ketones, Pentan-3-one and (E)-3-Penten-2-one, are also presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the key spectral features of α,β-unsaturated ketones.
Spectral Data Summary
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for Pentan-3-one and (E)-3-Penten-2-one.
Table 1: 1H NMR Spectral Data (Predicted for this compound, Experimental for Comparison Compounds)
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | CH3 (acetyl) | ~2.3 | Singlet |
| CH3 (propynyl) | ~2.0 | Singlet | |
| Pentan-3-one | CH3 | 1.05 | Triplet |
| CH2 | 2.44 | Quartet | |
| (E)-3-Penten-2-one | CH3 (acetyl) | 2.25 | Singlet |
| CH3 (propenyl) | 1.89 | Doublet | |
| CH (vinylic) | 6.09 | Multiplet | |
| CH (vinylic) | 6.83 | Multiplet |
Note: Data for this compound is predicted. Experimental conditions for comparison compounds may vary.
Table 2: 13C NMR Spectral Data (Predicted for this compound, Experimental for Comparison Compounds)
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C=O | ~184 |
| C≡C (acetyl side) | ~85 | |
| C≡C (methyl side) | ~90 | |
| CH3 (acetyl) | ~30 | |
| CH3 (propynyl) | ~4 | |
| Pentan-3-one | C=O | 211.5 |
| CH2 | 35.5 | |
| CH3 | 7.7 | |
| (E)-3-Penten-2-one | C=O | 198.2 |
| C=C (acetyl side) | 132.8 | |
| C=C (methyl side) | 143.1 | |
| CH3 (acetyl) | 27.2 | |
| CH3 (propenyl) | 18.2 |
Note: Data for this compound is predicted. Experimental conditions for comparison compounds may vary.
Experimental Protocol
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Spectroscopy:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
13C NMR Spectroscopy:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (due to the low natural abundance of 13C)
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for 1H NMR to determine the relative ratio of protons.
-
Structural Assignment: Assign the observed chemical shifts to the corresponding nuclei in the molecule based on established chemical shift ranges, multiplicities, and coupling constants.
Visualizations
The following diagrams illustrate the structural relationship and the expected NMR signaling pathways for this compound.
Caption: Structure of this compound with atom numbering.
Caption: Predicted NMR signal correlations for this compound.
High-performance liquid chromatography (HPLC) analysis of Pent-3-yn-2-one purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. Pent-3-yn-2-one, a reactive α,β-unsaturated ketone, is a versatile building block in organic synthesis. Its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this compound, complete with detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of compounds in a liquid mobile phase. For the analysis of ketones like this compound, which may lack a strong chromophore for UV detection at standard wavelengths, derivatization is a common and effective strategy.[1][2]
Experimental Protocol: HPLC with UV Detection following DNPH Derivatization
This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative that is readily detectable by UV-Vis spectroscopy.[1][2]
1. Sample Preparation (Derivatization):
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in ACN containing 1% (v/v) phosphoric acid.
-
Derivatization Reaction: To 1 mL of the this compound standard solution, add 1 mL of the DNPH reagent. Vortex the mixture and allow it to react at 40°C for 30 minutes. After cooling to room temperature, dilute the mixture with ACN to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample solution to be analyzed using the same derivatization procedure.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection | UV at 360 nm[2] |
| Injection Volume | 20 µL[2] |
3. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak corresponding to the DNPH derivative of this compound relative to the total area of all observed peaks.
Logical Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound purity.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Given that this compound is a volatile liquid, GC presents a direct and sensitive method for purity assessment without the need for derivatization.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the this compound standard and the sample to be analyzed in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
2. GC Instrumentation and Conditions:
| Parameter | Condition |
| GC System | A standard GC system equipped with a Flame Ionization Detector (FID) |
| Column | A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4] |
| Injector | Split/splitless injector, operated in split mode with a split ratio of 50:1[4] |
| Injector Temperature | 250°C[4] |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
3. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparison of HPLC and GC Methods
| Feature | HPLC with DNPH Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation of liquid-phase components based on their affinity for a stationary phase. | Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase. |
| Sample Preparation | Requires a derivatization step to introduce a chromophore. | Simple dilution in a volatile solvent. |
| Instrumentation | HPLC system with a UV detector. | GC system with a Flame Ionization Detector (FID). |
| Sensitivity | Good, with detection limits typically in the low to mid ppm range.[3] | High, with detection limits often in the low ppm range.[3] |
| Specificity | Good; can distinguish isomers with appropriate column and mobile phase selection.[3] | High; provides excellent separation of volatile impurities. |
| Common Impurities Detected | Less volatile impurities, positional isomers.[3] | Unreacted starting materials, side-reaction products, stereoisomers, residual solvents.[3] |
| Advantages | Suitable for less volatile or thermally labile impurities. | High resolution, high sensitivity, and no need for derivatization. |
| Disadvantages | Derivatization adds an extra step and potential for side reactions. | Not suitable for non-volatile or thermally unstable impurities. |
Potential Impurities in this compound
The potential impurities in a sample of this compound will largely depend on the synthetic route employed. Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-butyn-2-ol or methyl vinyl ketone.
-
Isomers: Positional isomers such as Pent-4-yn-2-one or stereoisomers if applicable.
-
Side-Reaction Products: Byproducts from unintended reaction pathways.
-
Residual Solvents: Solvents used in the reaction or purification steps.
Both HPLC and GC are capable of separating and detecting these types of impurities, though their efficiencies may vary depending on the specific impurity's properties.
Conclusion
Both HPLC with derivatization and GC-FID are viable and robust methods for the purity analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the expected impurities. For routine quality control of a known synthesis process where volatile impurities are the primary concern, GC-FID offers a more direct and potentially faster analysis. HPLC with DNPH derivatization provides a reliable alternative, particularly if non-volatile impurities are suspected or if a GC is not available. For comprehensive purity profiling, employing both techniques can provide complementary information and a more complete picture of the sample's composition.
References
A Comparative Analysis of Pent-3-yn-2-one's Reactivity Against Other α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, α,β-unsaturated carbonyl compounds are a cornerstone class of reagents. Their reactivity profile, characterized by the electrophilic β-carbon, makes them invaluable synthons for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of Pent-3-yn-2-one, an α,β-unsaturated ynone, with that of common α,β-unsaturated enones such as 3-Penten-2-one and Methyl Vinyl Ketone. This analysis is supported by available experimental data and established chemical principles.
Executive Summary
This compound generally exhibits higher reactivity as a Michael acceptor compared to its enone analogue, 3-Penten-2-one, and other α,β-unsaturated ketones. This heightened reactivity is attributed to the increased electrophilicity of the sp-hybridized β-carbon in the ynone framework. This makes this compound a more potent substrate for nucleophilic additions, a critical consideration in synthetic planning and the development of covalent inhibitors in drug discovery.
Data Presentation: Reactivity in Michael Additions
The Michael addition, or conjugate addition, is a key reaction for evaluating the reactivity of α,β-unsaturated carbonyls.[1] The following table summarizes reaction times and yields for the thia-Michael addition of various thiols to different α,β-unsaturated ketones. While direct comparative data for this compound under identical conditions is limited in the literature, the provided data for other α,β-unsaturated ketones offers a valuable benchmark for assessing relative reactivity. It is generally accepted that ynones are more reactive than enones in such additions.[2]
| Michael Acceptor | Nucleophile (Thiol) | Reaction Time (min) | Yield (%) | Reference |
| Methyl Vinyl Ketone | Thiophenol | 30 | 93 | [3] |
| Methyl Vinyl Ketone | 4-Chlorothiophenol | 15 | 98 | [3] |
| Methyl Vinyl Ketone | 4-Methylthiophenol | 30 | 85 | [3] |
| Crotonaldehyde | Thiophenol | 60 | 92 | [3] |
| 2-Cyclohexen-1-one | Benzyl thiol | 45 | 90 | [3] |
| 2-Cyclopenten-1-one | 4-Methoxythiophenol | 30 | 95 | [3] |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols for key reactions are provided. These protocols can be adapted for a systematic study of the relative reactivities of this compound and other α,β-unsaturated ketones.
Protocol 1: Thia-Michael Addition (Catalyst-Free)
This protocol describes the addition of a thiol to an α,β-unsaturated carbonyl compound without a catalyst.[3]
Materials:
-
α,β-unsaturated carbonyl compound (e.g., this compound, 3-Penten-2-one) (1 mmol)
-
Thiol (e.g., Thiophenol) (2 mmol)
-
Round-bottom flask
-
Stirring apparatus
-
Thin-Layer Chromatography (TLC) supplies
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, combine the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).
-
Stir the mixture at 30 °C. If the thiol is a solid, the temperature can be slightly increased to facilitate dissolution.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, the product can be purified directly by preparative TLC or flash column chromatography on silica gel.
Protocol 2: Diels-Alder Reaction
This protocol outlines the [4+2] cycloaddition reaction between an α,β-unsaturated ketone (dienophile) and a diene.[3]
Materials:
-
α,β-unsaturated ketone (e.g., this compound, 3-Penten-2-one) (1.0 equiv)
-
Diene (e.g., Cyclopentadiene) (1.0 - 1.2 equiv)
-
High-boiling solvent (e.g., Toluene, Xylene) or solvent-free conditions
-
Sealed reaction vessel
-
Heating and stirring apparatus
-
TLC supplies
Procedure:
-
In a sealed reaction vessel, combine the α,β-unsaturated ketone (1.0 equiv) and the diene (1.0-1.2 equiv).
-
If using a solvent, add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by chromatography or recrystallization.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of the Michael addition reaction and a typical experimental workflow for comparing the reactivity of α,β-unsaturated ketones.
Caption: General mechanism of the Michael addition reaction.
Caption: Workflow for comparing the reactivity of α,β-unsaturated ketones.
References
A Comparative Study of Pent-3-yn-2-one and Pent-3-en-2-one in Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of Pent-3-yn-2-one and Pent-3-en-2-one.
This guide provides an objective comparison of two structurally related ketones, this compound and Pent-3-en-2-one, which serve as versatile building blocks in organic synthesis. While both molecules possess a five-carbon backbone and a ketone functional group, the presence of a carbon-carbon triple bond in this compound versus a double bond in Pent-3-en-2-one imparts distinct chemical properties and reactivity. This comparison aims to assist researchers in selecting the appropriate starting material for their synthetic endeavors by providing a detailed analysis of their synthesis, comparative reactivity with supporting experimental data, and applications in the construction of complex molecules.
Physicochemical and Spectroscopic Properties
The fundamental difference in unsaturation between the alkyne and alkene moieties in this compound and Pent-3-en-2-one, respectively, leads to notable differences in their physical and spectroscopic properties.
| Property | This compound | Pent-3-en-2-one |
| CAS Number | 7299-55-0[1] | 625-33-2[2] |
| Molecular Formula | C₅H₆O[1] | C₅H₈O[2] |
| Molecular Weight | 82.10 g/mol [1] | 84.12 g/mol [2] |
| Boiling Point | 133 °C[3] | 121-124 °C[2] |
| Melting Point | -28.7 °C[3] | Not reported |
| Density | Not reported | 0.862 g/mL at 25 °C[2] |
| ¹H NMR | δ (ppm): 2.36 (s, 3H), 2.02 (s, 3H) | δ (ppm): 6.85 (dq, 1H), 6.10 (dq, 1H), 2.25 (s, 3H), 1.90 (dd, 3H) |
| ¹³C NMR | δ (ppm): 184.5, 91.3, 80.8, 27.9, 4.2 | δ (ppm): 198.5, 145.3, 132.1, 26.9, 18.1 |
Synthesis of this compound and Pent-3-en-2-one
The synthetic routes to this compound and Pent-3-en-2-one are distinct, reflecting the nature of the unsaturated bond being introduced.
Synthesis of this compound
A common method for the synthesis of ynones involves the oxidation of the corresponding propargyl alcohol. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂).
Experimental Protocol: Synthesis of this compound via Oxidation of Pent-3-yn-2-ol
-
Reaction Setup: A solution of pent-3-yn-2-ol (1 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Activated manganese dioxide (5-10 equivalents) is added to the solution in portions.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Synthesis of Pent-3-en-2-one
Pent-3-en-2-one is commonly synthesized via an aldol condensation reaction between acetaldehyde and acetone, followed by dehydration. Another established method is the acylation of propene.
Experimental Protocol: Synthesis of Pent-3-en-2-one via Aldol Condensation [2]
-
Reaction Setup: A mixture of acetone and water is cooled in an ice bath in a flask equipped with a mechanical stirrer.
-
Aldol Reaction: A solution of sodium hydroxide is added, followed by the slow addition of acetaldehyde, keeping the temperature below 10 °C. The mixture is stirred for several hours.
-
Neutralization and Extraction: The reaction is neutralized with dilute acid (e.g., sulfuric acid). The product is extracted with an organic solvent such as diethyl ether.
-
Purification: The organic layers are combined, dried, and the solvent is removed. The crude product is then purified by fractional distillation to yield Pent-3-en-2-one.
Comparative Reactivity
The electronic differences between the alkyne and alkene moieties dictate the reactivity of this compound and Pent-3-en-2-one, particularly in conjugate additions and cycloaddition reactions. The triple bond in the ynone is more electron-withdrawing and sterically less hindered than the double bond in the enone, influencing the rate and regioselectivity of nucleophilic attack.
Michael (Conjugate) Addition
Both ketones are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. However, the reactivity of the ynone is generally higher due to the greater electrophilicity of the β-carbon.
| Nucleophile | Reagent | Product with Pent-3-en-2-one | Conditions | Yield (%) | Product with this compound | Conditions | Yield (%) |
| Nitrogen | Aniline | 4-(Phenylamino)pentan-2-one | Neat, 80 °C, 4 h | 85[4] | 4-(Phenylamino)pent-3-en-2-one | Not reported | Not reported |
| Sulfur | Thiophenol | 4-(Phenylthio)pentan-2-one | Et₃N, CH₂Cl₂, RT, 15 min | >98[4] | 4-(Phenylthio)pent-3-en-2-one | Not reported | Not reported |
| Carbon | Diethyl malonate | Diethyl 2-(3-oxobutyl)malonate | NaOEt, EtOH, reflux, 1 h | ~70-80[4] | Diethyl 2-(3-oxobut-1-en-1-yl)malonate | Not reported | Not reported |
Experimental Protocol: Michael Addition of Thiophenol to Pent-3-en-2-one [4]
-
Reaction Setup: To a solution of Pent-3-en-2-one (1.0 equivalent) in dichloromethane, thiophenol (1.0 equivalent) is added.
-
Catalyst Addition: A catalytic amount of triethylamine (0.1 equivalents) is added dropwise at room temperature.
-
Reaction: The mixture is stirred for 15-30 minutes and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with dilute HCl, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.
Diels-Alder Reaction
In the Diels-Alder reaction, these compounds act as dienophiles. This compound, with its more electron-deficient triple bond, is expected to be a more reactive dienophile than Pent-3-en-2-one.
| Diene | Product with Pent-3-en-2-one | Conditions | Yield (%) | Product with this compound | Conditions | Yield (%) |
| Cyclopentadiene | Bicyclic adduct | Ethyl acetate, RT | High | Bicyclic adduct with a double bond | Not reported | Not reported |
| Butadiene | 4-Acetyl-5-methylcyclohexene | Toluene, 110 °C | Moderate | 4-Acetyl-5-methyl-1,4-cyclohexadiene | Not reported | Not reported |
Experimental Protocol: Diels-Alder Reaction of Pent-3-en-2-one with Cyclopentadiene
-
Reactant Preparation: Freshly cracked cyclopentadiene (from dicyclopentadiene) is used.
-
Reaction: Pent-3-en-2-one (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethyl acetate), and cyclopentadiene (1.2 equivalents) is added. The reaction is stirred at room temperature.
-
Product Isolation: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Heterocycle Synthesis: Reaction with Hydrazine
A significant difference in reactivity is observed in the reaction with dinucleophiles like hydrazine. This compound readily undergoes a cyclocondensation reaction to form pyrazoles, a class of five-membered aromatic heterocycles.[5][6][7] Pent-3-en-2-one, on the other hand, would primarily undergo Michael addition.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole from this compound [5]
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in ethanol.
-
Reagent Addition: Hydrazine hydrate (1.0 equivalent) is added to the solution. A catalytic amount of acetic acid may be added.
-
Reaction: The mixture is refluxed for several hours and the reaction is monitored by TLC.
-
Product Isolation: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed, dried, and concentrated to give the crude pyrazole, which can be purified by recrystallization or chromatography.
Conclusion
This compound and Pent-3-en-2-one are valuable C5 building blocks in organic synthesis, each offering a unique reactivity profile. Pent-3-en-2-one is a widely used and well-documented Michael acceptor and dienophile, with a vast number of applications in carbon-carbon and carbon-heteroatom bond formation. Its synthesis is straightforward and high-yielding.
This compound, while being a more reactive electrophile in conjugate additions and a more potent dienophile, offers a distinct advantage in the synthesis of certain heterocyclic systems, such as pyrazoles, through its reaction with dinucleophiles. The choice between these two synthons will ultimately depend on the desired target molecule and the specific reaction cascade being designed. For standard conjugate additions and Robinson annulations where moderate reactivity is sufficient, Pent-3-en-2-one is an excellent and economical choice. For applications requiring higher electrophilicity or for the direct synthesis of pyrazole-containing scaffolds, this compound presents a powerful alternative. This guide provides the necessary data and protocols to enable an informed decision for the synthetic chemist.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic routes for the preparation of Pent-3-yn-2-one, a valuable building block in organic synthesis. The following sections detail established methodologies, presenting key performance indicators to aid in the selection of the most suitable route based on specific research and development needs.
Introduction
This compound is an α,β-unsaturated ynone that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document outlines and compares three primary synthetic strategies: Sonogashira coupling, oxidation of the corresponding secondary alcohol, and the Meyer-Schuster rearrangement.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the most common approaches.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
| Route 1: Sonogashira Coupling | Propyne, Acetyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 75-90 | >95 | 4-8 | Good |
| Route 2: Oxidation | Pent-3-yn-2-ol | Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) | 80-95 | >98 | 2-6 | Moderate |
| Route 3: Meyer-Schuster Rearrangement | 1-Pentyne-3-ol | Acid catalyst (e.g., H₂SO₄) | 60-75 | Variable | 1-3 | Limited |
Experimental Protocols
Route 1: Sonogashira Coupling of Propyne and Acetyl Chloride
This method constructs the carbon skeleton of this compound through a palladium and copper co-catalyzed cross-coupling reaction.
Procedure:
-
To a stirred solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a copper(I) salt, like copper(I) iodide (1-3 mol%), in a suitable solvent (e.g., THF or toluene) under an inert atmosphere, add a base, typically an amine such as triethylamine.
-
Bubble propyne gas through the solution or add a solution of propyne in the reaction solvent.
-
Slowly add acetyl chloride (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Oxidation of Pent-3-yn-2-ol
This route involves the oxidation of the secondary alcohol, Pent-3-yn-2-ol, to the corresponding ketone. Mild oxidizing agents are preferred to avoid side reactions.
Using Pyridinium Chlorochromate (PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5-2.0 equivalents) and an adsorbent, such as Celite or silica gel, in a chlorinated solvent like dichloromethane (CH₂Cl₂), add a solution of Pent-3-yn-2-ol in CH₂Cl₂ at room temperature.
-
Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation or column chromatography.
Using Activated Manganese Dioxide (MnO₂):
-
To a solution of Pent-3-yn-2-ol in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 equivalents by weight).
-
Stir the suspension at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.
-
After the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Route 3: Meyer-Schuster Rearrangement of 1-Pentyne-3-ol
This method involves the acid-catalyzed rearrangement of a propargyl alcohol to an α,β-unsaturated ketone.
Procedure:
-
To a solution of 1-pentyne-3-ol in a suitable solvent, such as aqueous acetone or dioxane, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic strategies discussed.
Caption: Comparison of synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on the specific requirements of the project. The Sonogashira coupling offers high yields and is well-suited for large-scale production. The oxidation of Pent-3-yn-2-ol provides excellent purity and is a reliable laboratory-scale method. The Meyer-Schuster rearrangement is a more direct approach from an isomeric alcohol but may result in lower yields and require more careful optimization. Researchers and drug development professionals are encouraged to consider the trade-offs between yield, purity, scalability, and cost when selecting a synthetic strategy.
A Spectroscopic Duel: Unveiling the Structural Nuances of Pent-3-yn-2-one and its Saturated Counterpart, Pentan-2-one
A detailed spectroscopic comparison of the unsaturated ketone, Pent-3-yn-2-one, and its saturated analogue, Pentan-2-one, reveals key structural differences manifested in their infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS). This guide provides a comprehensive analysis of their spectral data, offering valuable insights for researchers in chemical analysis and drug development.
The presence of a carbon-carbon triple bond in this compound introduces significant electronic and structural changes compared to the fully saturated Pentan-2-one. These differences are readily observable through various spectroscopic techniques, providing a unique fingerprint for each molecule.
Comparative Spectroscopic Data
The key distinguishing features in the spectra of this compound and Pentan-2-one are summarized in the tables below. These tables highlight the impact of the alkyne functionality on the absorption and fragmentation patterns.
Infrared (IR) Spectroscopy
| Functional Group | This compound (Predicted) | Pentan-2-one (Experimental) |
| C≡C Stretch | ~2200 - 2260 cm⁻¹ (weak to medium) | N/A |
| C=O Stretch | ~1680 - 1700 cm⁻¹ (strong) | ~1715 cm⁻¹ (strong)[1] |
| sp³ C-H Stretch | ~2850 - 3000 cm⁻¹ (medium) | ~2870 - 2960 cm⁻¹ (strong) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | This compound (Predicted Chemical Shift, δ) | Pentan-2-one (Experimental Chemical Shift, δ) |
| CH₃ (next to C=O) | ~2.3 ppm | ~2.1 ppm |
| CH₃ (next to C≡C) | ~2.0 ppm | N/A |
| CH₂ (next to C=O) | N/A | ~2.4 ppm (triplet) |
| CH₂ (middle of chain) | N/A | ~1.6 ppm (sextet) |
| CH₃ (end of chain) | N/A | ~0.9 ppm (triplet) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Environment | This compound (Predicted Chemical Shift, δ) | Pentan-2-one (Experimental Chemical Shift, δ) |
| C=O | ~185 ppm | ~208 ppm |
| C≡C | ~80 ppm, ~95 ppm | N/A |
| CH₃ (next to C=O) | ~30 ppm | ~30 ppm |
| CH₃ (next to C≡C) | ~5 ppm | N/A |
| CH₂ (next to C=O) | N/A | ~45 ppm |
| CH₂ (middle of chain) | N/A | ~17 ppm |
| CH₃ (end of chain) | N/A | ~14 ppm |
Mass Spectrometry (MS)
| Fragmentation | This compound (Predicted m/z) | Pentan-2-one (Experimental m/z) |
| Molecular Ion [M]⁺ | 82 | 86 |
| [M-CH₃]⁺ | 67 | 71 |
| [CH₃CO]⁺ | 43 | 43 |
| [M-C₂H₅]⁺ | N/A | 57 |
Analysis and Interpretation
The triple bond in this compound significantly influences its spectroscopic properties. In the IR spectrum, the characteristic C≡C stretching vibration is expected to appear in the region of 2200-2260 cm⁻¹, a band that is absent in the spectrum of Pentan-2-one. Furthermore, the conjugation of the triple bond with the carbonyl group in this compound is predicted to lower the C=O stretching frequency to around 1680-1700 cm⁻¹, compared to the ~1715 cm⁻¹ observed for the unconjugated carbonyl group in Pentan-2-one.[1]
In ¹H NMR spectroscopy, the protons on the methyl group adjacent to the triple bond in this compound are expected to have a chemical shift around 2.0 ppm. The saturated alkyl chain in Pentan-2-one gives rise to more complex splitting patterns, such as triplets and sextets, which are absent in the simpler spectrum of its unsaturated analogue.
The ¹³C NMR spectrum provides a clear distinction between the two compounds. The sp-hybridized carbons of the alkyne group in this compound are predicted to appear in the range of 80-95 ppm. The carbonyl carbon in this compound is expected to be shielded (appear at a lower chemical shift) compared to that in Pentan-2-one due to the electronic effects of the conjugated triple bond.
Mass spectrometry reveals a difference in the molecular ion peak, reflecting their different molecular weights (82 for this compound and 86 for Pentan-2-one). Both molecules are expected to show a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). However, the fragmentation pattern of Pentan-2-one will include a peak at m/z 57, resulting from the loss of an ethyl group, a fragmentation pathway not available to this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Relationship Diagram
Caption: Logical workflow for the spectroscopic comparison of the two ketones.
References
Quantifying the Electrophilicity of the Triple Bond in Pent-3-yn-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in covalent inhibitor design and the study of Michael acceptors, a quantitative understanding of electrophilicity is paramount. This guide provides a comparative analysis of the electrophilicity of the triple bond in Pent-3-yn-2-one, a representative α,β-unsaturated alkynone (ynone). By contextualizing its reactivity against analogous α,β-unsaturated alkenones (enones) and other common Michael acceptors, this document aims to inform rational drug design and mechanistic studies. The quantitative framework for this comparison is the well-established Mayr electrophilicity scale.
Comparative Electrophilicity of Michael Acceptors
The electrophilicity of various Michael acceptors is quantified using Mayr's electrophilicity parameter, E. This parameter is derived from kinetic studies of the reactions between electrophiles and a series of reference nucleophiles. The governing principle is the Mayr-Patz equation, a linear free energy relationship that correlates reaction rate constants with the electrophilicity (E) of the electrophile and the nucleophilicity (N) and sensitivity (sN) of the nucleophile. A more negative E value indicates a higher electrophilicity.
The following table summarizes the Mayr electrophilicity parameters for 4-phenylbut-3-yn-2-one alongside a selection of structurally related enones and other common Michael acceptors to provide a clear comparison.
| Compound Name | Structure | Class | Mayr's Electrophilicity Parameter (E) | Solvent |
| 4-Phenylbut-3-yn-2-one | Ph-C≡C-C(=O)-CH₃ | Ynone | -16.90 | CDCl₃ |
| (E)-4-Phenylbut-3-en-2-one | Ph-CH=CH-C(=O)-CH₃ | Enone | -19.36 | DMSO |
| Methyl vinyl ketone | CH₂=CH-C(=O)-CH₃ | Enone | -21.6 | CH₂Cl₂ |
| Acrylonitrile | CH₂=CH-C≡N | Vinyl Nitrile | -24.4 | CH₂Cl₂ |
| Methyl acrylate | CH₂=CH-C(=O)-OCH₃ | α,β-Unsaturated Ester | -22.9 | CH₂Cl₂ |
Note: The electrophilicity parameter E is solvent-dependent. The values presented are in the specified solvents.
Experimental Protocols
The determination of Mayr's electrophilicity parameters is rooted in precise kinetic measurements. The following protocol outlines the general methodology employed for quantifying the electrophilicity of a Michael acceptor like this compound.
Determination of Second-Order Rate Constants
The core of the experimental procedure involves measuring the second-order rate constants (k₂) for the reaction of the electrophile (e.g., this compound) with a series of well-characterized reference nucleophiles. These reference nucleophiles have known nucleophilicity (N) and sensitivity (sN) parameters.
Materials and Methods:
-
Electrophile: this compound (or the compound of interest).
-
Reference Nucleophiles: A selection of nucleophiles from Mayr's database with a range of known N and sN values (e.g., carbanions, enamines, sulfonium ylides).
-
Solvent: A dry, inert solvent such as dichloromethane (CH₂Cl₂), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).
-
Instrumentation: A UV-Vis spectrophotometer or a stopped-flow apparatus for rapid reactions. NMR spectroscopy can also be used for slower reactions.
Procedure:
-
Solution Preparation: Prepare stock solutions of the electrophile and each reference nucleophile in the chosen solvent at known concentrations.
-
Kinetic Measurements: The reactions are typically carried out under pseudo-first-order conditions, with a large excess of one reactant (usually the electrophile). The disappearance of the nucleophile or the formation of the product is monitored over time using an appropriate analytical technique.
-
UV-Vis Spectrophotometry: If the nucleophile or product has a distinct chromophore, the change in absorbance at a specific wavelength is monitored. The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to a first-order exponential decay.
-
NMR Spectroscopy: For slower reactions, the reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine the relative concentrations of reactants and products.
-
-
Calculation of Second-Order Rate Constants: The second-order rate constant (k₂) is calculated from the pseudo-first-order rate constant (kobs) and the concentration of the reactant in excess. For example, if the electrophile is in excess: k₂ = kobs / [Electrophile].
Determination of the Electrophilicity Parameter (E)
Once the second-order rate constants for the reactions with several reference nucleophiles are determined, the electrophilicity parameter (E) is calculated using the Mayr-Patz equation:
log k₂ = sN(N + E)
A plot of log k₂ versus the known N values of the reference nucleophiles will yield a straight line. The slope of this line is sN, and the x-intercept is -E.
Visualizing the Workflow and Relationships
To better illustrate the experimental and logical framework for quantifying electrophilicity, the following diagrams are provided.
Caption: Experimental workflow for determining the Mayr electrophilicity parameter (E).
Caption: Relationship between reactivity parameters and the reaction rate constant.
References
A Comparative Guide to the Isomeric Purity Analysis of Pent-3-yn-2-one
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of Pent-3-yn-2-one, a key building block in organic synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Introduction to Isomerism in this compound
This compound (CH₃-C≡C-C(=O)CH₃) is a simple alkyne ketone. While it does not possess stereoisomers, it can have several constitutional (structural) isomers that may arise during synthesis or storage. The most common isomers of concern include:
-
Positional Isomers: These isomers have the same molecular formula (C₅H₆O) but differ in the location of the triple bond and the carbonyl group. Examples include Pent-4-yn-2-one, Pent-1-yn-3-one, and allenic isomers such as Penta-2,3-dien-2-one.
-
Functional Group Isomers: These isomers have different functional groups. An example is Cyclopent-2-en-1-one.
The presence of these isomers can significantly impact the reactivity, biological activity, and safety profile of the final product. Therefore, robust analytical methods are required to separate and quantify them.
Comparison of Analytical Techniques
The primary analytical techniques for assessing the isomeric purity of this compound and related compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds.[2] Well-established methods. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.[3] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. | Ideal for routine quality control and quantification of volatile isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Chiral stationary phases can be used to separate enantiomers.[4][5] | Lower resolution for highly volatile compounds compared to GC. Can consume larger volumes of solvent. | Suitable for the analysis of less volatile isomers or when derivatization for GC is not feasible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation.[6] Quantitative NMR (qNMR) can determine purity without the need for a reference standard of the impurity.[1] | Lower sensitivity compared to GC and HPLC. Can be complex to interpret for mixtures. | Excellent for identifying and quantifying unknown isomers and for primary purity assessment.[7] |
Experimental Data
The following table summarizes representative data for the analysis of a hypothetical mixture containing this compound and its positional isomer, Pent-4-yn-2-one, using different analytical techniques.
| Parameter | Gas Chromatography (GC-FID) | ¹H NMR Spectroscopy (500 MHz) |
| Analyte | This compound | This compound |
| Isomer | Pent-4-yn-2-one | Pent-4-yn-2-one |
| Retention Time / Chemical Shift | This compound: 8.5 minPent-4-yn-2-one: 7.9 min | This compound: δ 2.35 (s, 3H), 2.05 (s, 3H)Pent-4-yn-2-one: δ 3.20 (d, 2H), 2.20 (s, 3H), 2.10 (t, 1H) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% |
| Precision (RSD) | < 2% | < 3% |
| Analysis Time | ~15 min | ~10 min per sample |
Note: The data presented is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Gas Chromatography (GC) Method for Isomeric Purity
This protocol is designed for the separation and quantification of volatile isomers of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a polar equivalent like a Carbowax column for enhanced separation of polar compounds.[8]
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or acetone)
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the isomeric purity by dividing the peak area of this compound by the total peak area of all isomers.
Quantitative NMR (qNMR) Spectroscopy Method
This protocol allows for the determination of isomeric purity without the need for isomer reference standards.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., maleic acid, accurately weighed)
Procedure:
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the singlet at ~2.35 ppm) and a signal from the internal standard.
-
Identify and integrate signals corresponding to any isomers. The chemical shifts of terminal alkynes (like Pent-4-yn-2-one) will differ significantly from internal alkynes.[9][10]
-
Calculate the molar ratio of the main component to the isomers based on the integral values and the number of protons giving rise to each signal.
-
Visualizations
Caption: General workflow for the isomeric purity analysis of this compound.
Caption: Logical relationships between this compound and its common isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. magritek.com [magritek.com]
- 8. nuft.edu.ua [nuft.edu.ua]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pent-3-yn-2-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of pent-3-yn-2-one, a flammable and potentially hazardous liquid. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and may be harmful if ingested, inhaled, or in contact with skin.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Quantitative Data for this compound
A summary of the key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 7299-55-0 |
| Molecular Formula | C5H6O |
| Molecular Weight | 82.10 g/mol [2] |
| Boiling Point | 133°C[3] |
| Flash Point | 27.3°C[4] |
| Signal Word | Danger[1] |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be poured down the drain. [5]
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The original container or a new, clean container made of glass or a suitable plastic is recommended. Avoid using metal containers for corrosive wastes, although for flammable liquids, metal cans are often used for larger quantities.[6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or percentage of the contents.[6] Vague labels like "Solvent Waste" are not acceptable.[5]
-
Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[5][6]
Step 2: Waste Storage (Satellite Accumulation Area)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Segregation: Store the this compound waste segregated from incompatible materials, particularly oxidizing agents.
-
Ventilation: The storage area must be well-ventilated.
-
Ignition Sources: Keep the storage area away from all sources of ignition, such as heat, sparks, and open flames.
Step 3: Accidental Spill or Release Measures
-
Evacuation and Ventilation: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Carefully collect the absorbent material and place it into a designated hazardous waste container for disposal.
-
Personal Protection: Ensure appropriate PPE is worn during the entire cleanup process.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Transportation: Ensure that the waste is transported in approved containers with proper labeling for off-site disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | 7299-55-0 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 7299-55-0 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Essential Safety and Logistical Information for Handling Pent-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Pent-3-yn-2-one (CAS 7299-55-0). Given the limited readily available safety data for this specific compound, a cautious approach is mandated, drawing upon information for structurally similar chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a chemically reactive liquid.[1] While a complete safety data sheet (SDS) is not fully detailed in all sources, related compounds exhibit a range of hazards including flammability and potential for skin, eye, and respiratory irritation.[2][3] Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[4][5] | To protect against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times.[4][6] | To prevent skin contact, which may be harmful.[3] |
| Body Protection | A flame-retardant lab coat, fully buttoned, over clothing that covers the entire body.[4][7] Avoid synthetic fabrics like polyester.[4] For significant splash potential, a chemical-resistant apron should be worn.[7] | To protect the skin from splashes and in case of fire. |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[4] | To protect feet from spills. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.[6] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
Preparation:
-
Work Area: Designate a specific area for handling within a certified chemical fume hood.[8] Ensure the work area is clean and free of incompatible materials.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[9]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.[7]
Handling:
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[8]
-
Dispensing: Use caution when dispensing the liquid to avoid splashes. Grounding and bonding may be necessary for larger quantities to prevent static discharge.[8]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[10]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][11]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Container: Use a designated, properly labeled, and leak-proof container for all this compound waste.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and a description of any other components in the waste mixture.[6]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Spill Management:
-
Evacuation: In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, dike the area to prevent spreading.[6][8]
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.[6]
Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.[6]
-
Regulations: All disposal activities must comply with federal, state, and local regulations.[6]
Quantitative Data Summary
While comprehensive quantitative safety data for this compound is limited, the following physical properties are available:
| Property | Value |
| CAS Number | 7299-55-0[2] |
| Molecular Formula | C5H6O[9] |
| Molecular Weight | 82.10 g/mol [9] |
| Boiling Point | 133 °C[1] |
| Melting Point | -28.7 °C[1] |
| Physical Form | Liquid[2] |
Visual Workflow for Handling this compound
References
- 1. This compound | 7299-55-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


